3-Bromo-6-chloroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAABYMOOMLEFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6-chloroisoquinoline
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-6-chloroisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals.
Core Chemical Properties
This compound is a disubstituted isoquinoline with the bromine and chlorine atoms at the 3- and 6-positions, respectively. While specific experimental data for this particular isomer is limited in publicly available literature, the fundamental properties can be summarized. It is important to distinguish it from its more commonly documented isomer, 6-Bromo-3-chloroisoquinoline.
Table 1: Chemical and Physical Properties of this compound and its Isomer
| Property | This compound | 6-Bromo-3-chloroisoquinoline |
| CAS Number | 1276056-79-1[1] | 552331-06-3[2][3] |
| Molecular Formula | C₉H₅BrClN[1] | C₉H₅BrClN[2][3] |
| Molecular Weight | 242.50 g/mol [1] | 242.50 g/mol [2][3] |
| Boiling Point | Not available | 349.5±22.0 °C (Predicted)[4] |
| Density | Not available | 1.673±0.06 g/cm³ (Predicted)[4] |
| LogP | Not available | 3.6507[3] |
| Topological Polar Surface Area | Not available | 12.89 Ų[3] |
Synthesis and Reactivity
Halogenated isoquinolines such as this compound are valuable precursors in organic synthesis, primarily due to their ability to participate in various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can, in some cases, allow for selective functionalization. Generally, in palladium-catalyzed reactions, the reactivity of aryl halides follows the order I > Br > Cl > F, suggesting that the C-Br bond at the 3-position would be more reactive than the C-Cl bond at the 6-position.
Representative Synthesis Protocol: Synthesis of a Bromo-chloroisoquinoline Derivative
Experimental Protocol:
A mixture of 6-bromo-1,3-dichloroisoquinoline (1.8 g, 6.5 mmol), red phosphorus (0.48 g, 15.5 mmol), and hydriodic acid (3 ml, 48%) in acetic acid (20 ml) is heated and refluxed for 8 hours.[4] Upon completion, the reaction mixture is filtered while hot, and the filtrate is concentrated under reduced pressure.[4] The resulting residue is made alkaline by the addition of a sodium hydroxide solution and subsequently extracted with ethyl acetate (200 mL).[4] The organic phase is washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated.[4] The crude product is then purified by silica gel flash column chromatography using 30% ethyl acetate/hexane as the eluent to yield 6-bromo-3-chloroisoquinoline.[4]
Key Experimental Workflows: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the isoquinoline core and various aryl or vinyl groups. The reactivity of the C-Br bond makes it a prime site for this transformation.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction with a halo-isoquinoline, which can be adapted for this compound.
Experimental Protocol:
In an inert atmosphere, this compound (1.0 equiv), an arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as potassium carbonate (2.0-3.0 equiv) are added to a reaction vessel. A degassed solvent system, for example, a mixture of toluene and water, is added. The reaction mixture is then heated, typically between 80-110 °C, and stirred until the starting material is consumed, as monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling to room temperature, the reaction mixture is subjected to an aqueous workup. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 3-aryl-6-chloroisoquinoline.
Logical Relationships in Reactivity
The presence of two different halogen atoms on the isoquinoline ring opens up possibilities for selective and sequential functionalization. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is a key principle that can be exploited in synthetic strategies.
Caption: Potential sequential functionalization pathway for this compound.
This diagram illustrates that an initial cross-coupling reaction would likely occur at the more reactive 3-position (C-Br bond). The resulting 3-substituted-6-chloroisoquinoline intermediate could then potentially undergo a second coupling reaction at the less reactive 6-position (C-Cl bond), likely requiring more forcing reaction conditions. This selective reactivity makes this compound a versatile building block for the synthesis of complex, polysubstituted isoquinoline derivatives for various applications in drug discovery and materials science.
References
An In-depth Technical Guide to 3-Bromo-6-chloroisoquinoline
CAS Number: 1276056-79-1
This technical guide provides a comprehensive overview of 3-Bromo-6-chloroisoquinoline, a halogenated heterocyclic compound of interest to researchers and professionals in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide combines known information with established principles of isoquinoline chemistry, including detailed protocols for analogous compounds to facilitate its synthesis and application.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted isoquinoline, a class of heterocyclic aromatic organic compounds. The presence of two different halogen atoms, bromine and chlorine, at specific positions on the isoquinoline scaffold makes it a versatile building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1276056-79-1 | [1][2][3][4] |
| Molecular Formula | C₉H₅BrClN | [3][5] |
| Molecular Weight | 242.50 g/mol | [5][6][7] |
| Appearance | Powder or liquid | [3] |
| Purity | ≥95% - ≥97% | [3][4][5] |
| Storage | Store in a tightly closed container, in a cool, well-ventilated area. Recommended storage at 2-8°C for long-term stability. | [3] |
Note: Some properties are based on data for the isomeric 6-Bromo-3-chloroisoquinoline (CAS: 552331-06-3) due to a lack of specific data for the 3-bromo-6-chloro isomer.
Synthesis of this compound
A common method for isoquinoline synthesis is the Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization, followed by dehydrogenation. For this compound, a potential synthetic route could start from a substituted benzaldehyde and an aminoacetal, leading to the formation of the isoquinoline core, which is then subsequently brominated and chlorinated at the desired positions.
Reactivity and Functionalization
The reactivity of this compound is dictated by the electronic properties of the isoquinoline ring and the nature of the halogen substituents. The bromine atom at the 3-position is generally more reactive than the chlorine atom at the 6-position in palladium-catalyzed cross-coupling reactions.[8] This differential reactivity allows for selective functionalization of the molecule.
Common and powerful methods for the functionalization of bromo-substituted heterocycles include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction would be expected to proceed selectively at the more reactive 3-bromo position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-isoquinoline (Analogous)
To a reaction vessel, add the bromo-isoquinoline (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.). The vessel is then sealed and purged with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, typically dioxane and water (e.g., 4:1), is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.). The reaction mixture is heated (typically 80-100 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[10][11][12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of amine functionalities at the 3-position of the isoquinoline ring.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromo-isoquinoline (Analogous)
In an inert atmosphere glovebox or under a stream of inert gas, a reaction vessel is charged with the bromo-isoquinoline (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.1 eq.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.5 eq.). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added. The reaction is heated (typically 80-120 °C) with stirring for the required time, with progress monitored by an appropriate analytical technique. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried, concentrated, and the product is purified by chromatography.[9][13][14]
Applications in Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[15] The substitution pattern on the isoquinoline ring is crucial for its biological activity. Halogenated isoquinolines, such as this compound, are valuable intermediates for the synthesis of libraries of compounds for screening in drug discovery programs.
The ability to selectively functionalize the 3-position via cross-coupling reactions allows for the exploration of the structure-activity relationship (SAR) by introducing a diverse range of substituents. These modifications can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, substituted isoquinolines have been investigated as kinase inhibitors, anti-cancer agents, and anti-inflammatory agents.[15]
Spectroscopic Data (Predicted)
Specific experimental spectroscopic data for this compound is not widely available. However, based on its structure, the following spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The number of signals and their splitting patterns would be consistent with the substitution pattern of the isoquinoline ring. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. The carbons attached to the nitrogen, bromine, and chlorine atoms would show characteristic chemical shifts. |
| IR | Characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region. |
| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a complex cluster of peaks for the molecular ion. |
For definitive structural confirmation, it is essential to acquire experimental spectroscopic data on a purified sample.[16][17]
Safety Information
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its di-halogenated structure allows for selective functionalization, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, reactivity, and application based on well-established principles of isoquinoline chemistry. Further research into the specific properties and reactions of this molecule will undoubtedly expand its utility in the development of new chemical entities.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-bromo-6-chloro-isoquinoline;1276056-79-1, CasNo.1276056-79-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. This compound - CAS:1276056-79-1 - 广州科檬生物 [chemmolemall.com]
- 5. chemscene.com [chemscene.com]
- 6. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure of 3-Bromo-6-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Bromo-6-chloroisoquinoline. Given the limited availability of direct experimental data for this specific isomer, this document combines reported data for structurally related compounds with theoretical predictions to offer a detailed characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Molecular Identity and Physicochemical Properties
This compound is a dihalogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. Its structure features a bromine atom at the 3-position and a chlorine atom at the 6-position of the isoquinoline ring.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1276056-79-1 | [1] |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.50 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN=C2)Br | N/A |
| InChI Key | (Predicted) | N/A |
| Appearance | (Expected) Off-white to pale yellow solid | N/A |
| Melting Point | (Predicted) Not available | N/A |
| Boiling Point | (Predicted) Not available | N/A |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |
Spectroscopic Characterization (Predicted)
Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its structural analogues and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to show five distinct aromatic proton signals. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.1 | s | - | H-1 |
| ~8.2 | s | - | H-4 |
| ~7.8 | d | ~8.5 | H-8 |
| ~7.6 | dd | ~8.5, ~2.0 | H-7 |
| ~8.0 | d | ~2.0 | H-5 |
¹³C NMR (Predicted, 125 MHz, CDCl₃): The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the isoquinoline core.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-1 |
| ~122 | C-3 |
| ~145 | C-4 |
| ~128 | C-4a |
| ~130 | C-5 |
| ~135 | C-6 |
| ~129 | C-7 |
| ~127 | C-8 |
| ~136 | C-8a |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The molecular ion peak (M⁺) region should show a cluster of peaks corresponding to the different isotopic combinations. The most abundant peak in the molecular ion cluster will be for the species containing ⁷⁹Br and ³⁵Cl.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 241 | ~100 | [M]⁺ (C₉H₅⁷⁹Br³⁵ClN) |
| 243 | ~130 | [M+2]⁺ (C₉H₅⁸¹Br³⁵ClN + C₉H₅⁷⁹Br³⁷ClN) |
| 245 | ~32 | [M+4]⁺ (C₉H₅⁸¹Br³⁷ClN) |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 5: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 1600-1620 | Medium-Strong | C=N stretch (isoquinoline ring) |
| 1450-1580 | Strong | Aromatic C=C skeletal vibrations |
| 800-900 | Strong | C-H out-of-plane bending |
| 1000-1100 | Medium | C-Cl stretch |
| 550-650 | Medium | C-Br stretch |
Synthesis and Reactivity
Proposed Synthesis Workflow
A potential synthetic approach could involve the Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization, followed by halogenation steps. A more direct approach might involve the synthesis of a suitably substituted precursor followed by cyclization.
Caption: A potential synthetic pathway to this compound.
Reactivity
The reactivity of this compound is dictated by the isoquinoline core and the two halogen substituents.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the isoquinoline ring, particularly at positions 1 and 3, makes it susceptible to nucleophilic attack. However, the halogen at the 3-position is generally less reactive than a halogen at the 1-position.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine and chlorine atoms provide handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-Br bond is typically more reactive than the C-Cl bond in these transformations, allowing for selective functionalization.
Caption: Overview of the primary reactive pathways for this compound.
Potential Applications in Drug Discovery
Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Halogenated isoquinolines, in particular, are key intermediates in the synthesis of bioactive molecules.
Relevance in Medicinal Chemistry
-
Kinase Inhibitors: The isoquinoline core is present in numerous kinase inhibitors used in oncology. The bromo and chloro substituents can be utilized to introduce various side chains that can interact with the kinase active site.
-
Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial properties.
-
CNS-Active Agents: Certain isoquinoline alkaloids and their synthetic analogues have shown activity in the central nervous system.
Proposed Experimental Workflow for Biological Evaluation
A systematic evaluation of the biological activity of this compound would be essential to uncover its therapeutic potential.
Caption: A logical workflow for the biological evaluation of this compound.
Experimental Protocols (General)
The following are generalized experimental protocols for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~250 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-10 seconds.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and their isotopic pattern, as well as any significant fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.
Conclusion
This compound represents a valuable, yet underexplored, building block for organic synthesis and drug discovery. While direct experimental data is sparse, this technical guide provides a robust, predicted characterization of its molecular structure and reactivity based on established chemical principles. The provided experimental workflows offer a clear path for its empirical investigation. The versatile reactivity of this dihalogenated isoquinoline, particularly in cross-coupling reactions, positions it as a promising scaffold for the development of novel therapeutic agents and functional materials. Further research into its synthesis and biological properties is highly encouraged.
References
Technical Guide: 6-Bromo-3-chloroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 6-bromo-3-chloroisoquinoline, a key intermediate in synthetic and medicinal chemistry. The document details its chemical properties, a validated synthesis protocol, and its applications in palladium-catalyzed cross-coupling reactions. The selective reactivity of its two distinct halogen atoms makes it a valuable building block for the synthesis of complex heterocyclic compounds, particularly for the development of kinase inhibitors and other biologically active molecules. This guide includes detailed experimental procedures and schematic diagrams to facilitate its use in a research and development setting.
Chemical Identity and Properties
The correct IUPAC name for the compound often referred to as 3-bromo-6-chloroisoquinoline is 6-bromo-3-chloroisoquinoline .[1] It is a dihalogenated heterocyclic compound with the bromine atom at position 6 and the chlorine atom at position 3 of the isoquinoline ring system.
Table 1: Physicochemical Properties of 6-Bromo-3-chloroisoquinoline
| Property | Value | Source |
| IUPAC Name | 6-bromo-3-chloroisoquinoline | [1] |
| CAS Number | 552331-06-3 | [1][2] |
| Molecular Formula | C₉H₅BrClN | [1][2][3] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| Boiling Point | 349.5 ± 22.0 °C (Predicted) | [4] |
| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 1.28 ± 0.38 (Predicted) | [4] |
| LogP | 3.6507 | [2] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |
| Canonical SMILES | C1=CC2=CN=C(C=C2C=C1Br)Cl | [1] |
| InChIKey | HYCCUWZOOADPGN-UHFFFAOYSA-N | [1] |
Synthesis Protocol
A common and effective method for the preparation of 6-bromo-3-chloroisoquinoline is through the dehalogenation of 6-bromo-1,3-dichloroisoquinoline.
Experimental Protocol: Synthesis of 6-Bromo-3-chloroisoquinoline [4]
-
Reactants:
-
6-bromo-1,3-dichloroisoquinoline (1.8 g, 6.5 mmol)
-
Red phosphorus (0.48 g, 15.5 mmol)
-
Hydriodic acid (48%, 3 mL)
-
Acetic acid (20 mL)
-
Sodium hydroxide solution
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
30% Ethyl acetate/hexane solution
-
-
Procedure:
-
A mixture of 6-bromo-1,3-dichloroisoquinoline, red phosphorus, and hydriodic acid in acetic acid is heated and refluxed for 8 hours.
-
After the reaction is complete, it is filtered while hot.
-
The filtrate is concentrated under reduced pressure.
-
The concentrated residue is basified by the addition of a sodium hydroxide solution.
-
The aqueous layer is subsequently extracted with ethyl acetate (200 mL).
-
The organic phase is washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel flash column chromatography using 30% ethyl acetate/hexane as the eluent to yield 6-bromo-3-chloroisoquinoline.
-
-
Yield and Characterization:
-
Yield: 0.81 g (50%)
-
Mass Spectrum (DCI/NH₃) m/e: 244 (M+H)⁺
-
Applications in Cross-Coupling Reactions
6-Bromo-3-chloroisoquinoline is an ideal substrate for sequential and selective palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst. This differential reactivity allows for the selective functionalization at the C-6 position, followed by a subsequent reaction at the C-3 position.
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds. Due to the higher reactivity of the C-Br bond, an aryl or vinyl boronic acid can be selectively coupled at the C-6 position.
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at C-6
-
Reagents & Equipment:
-
6-Bromo-3-chloroisoquinoline (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert atmosphere glassware (e.g., Schlenk flask)
-
-
Procedure:
-
To a Schlenk flask, add 6-bromo-3-chloroisoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The product, a 6-aryl-3-chloroisoquinoline, is then purified by column chromatography.
-
Selective Buchwald-Hartwig Amination
Similarly, the Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds selectively at the C-6 position. This reaction is crucial for synthesizing compounds with amine functionalities, which are prevalent in pharmacologically active molecules.
Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination at C-6
-
Reagents & Equipment:
-
6-Bromo-3-chloroisoquinoline (1 equivalent)
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
In a glovebox, combine the palladium precatalyst, ligand, and base in an oven-dried reaction vessel.
-
Add 6-bromo-3-chloroisoquinoline, the amine, and the anhydrous solvent.
-
Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer, and the combined organic phases are washed, dried, and concentrated.
-
The resulting 6-amino-3-chloroisoquinoline derivative is purified by column chromatography.
-
Application in Drug Discovery: Kinase Inhibitors
Derivatives of quinolines and isoquinolines are known to be potent inhibitors of various protein kinases, which are key targets in oncology. The functionalized 6-bromo-3-chloroisoquinoline scaffold can be used to develop selective kinase inhibitors. For example, a 6-aryl substituent can occupy a hydrophobic pocket of the kinase active site, while a substituted amino group at the C-3 position can form critical hydrogen bonds with the hinge region of the enzyme.
References
3-Bromo-6-chloroisoquinoline: A Technical Overview of a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloroisoquinoline is a halogenated aromatic heterocyclic compound that holds potential as a versatile building block in medicinal chemistry and materials science. Its distinct substitution pattern, featuring bromine and chlorine atoms at key positions on the isoquinoline scaffold, offers multiple reaction sites for the synthesis of more complex molecules. This document provides a technical guide to the known physical and chemical properties of this compound, intended to support researchers in its application for novel compound development. It is important to note that publicly available experimental data for this specific isomer is limited, and some properties are based on predictions. Care should be taken to distinguish this compound from its more extensively documented isomer, 6-Bromo-3-chloroisoquinoline.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. The data is a compilation from various sources and should be considered in the context of limited experimental validation for this specific isomer.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.50 g/mol | [1] |
| CAS Number | 1276056-79-1 | [2][3] |
| Appearance | Solid | [2] |
| Boiling Point | 351.1±22.0 °C at 760 mmHg (Predicted) | [2] |
| Melting Point | No data available | [2] |
| Solubility | No data available | |
| Stability | Stable under recommended storage conditions. | [2] |
Storage and Handling: It is recommended to store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is 2-8°C.[2] Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[2]
Spectroscopic Data
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by the electrophilic nature of the carbon atoms attached to the halogen substituents and the overall electronic properties of the isoquinoline ring. The bromine atom at the 3-position and the chlorine atom at the 6-position are expected to be susceptible to various cross-coupling reactions, which are fundamental transformations in drug discovery and materials science.
While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general synthetic approach for halogenated isoquinolines can be conceptualized. This often involves the construction of the isoquinoline core followed by selective halogenation, or the use of pre-halogenated starting materials in a cyclization reaction.
Applications in Drug Discovery and Development
Isoquinoline and its derivatives are prevalent scaffolds in numerous biologically active compounds and approved drugs. The presence of halogen atoms on the isoquinoline core, as in this compound, provides valuable handles for medicinal chemists to explore structure-activity relationships (SAR). The bromine and chlorine substituents can be strategically replaced or modified to modulate potency, selectivity, and pharmacokinetic properties of lead compounds.
While no specific biological activities or signaling pathway involvements have been reported for this compound itself, its structural motif suggests potential for investigation in areas where isoquinoline derivatives have shown promise, such as oncology, neuroscience, and infectious diseases.
Conclusion
This compound represents a potentially valuable, yet under-characterized, synthetic intermediate. While a comprehensive dataset of its physical and chemical properties is not yet available, its structure suggests significant utility in the synthesis of novel compounds for drug discovery and materials science. Further experimental investigation is required to fully elucidate its properties and reaction profiles, which will undoubtedly expand its application in various fields of chemical research. Researchers are encouraged to perform thorough characterization of this compound before its use in synthetic applications.
References
Spectroscopic Profile of 3-Bromo-6-chloroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-6-chloroisoquinoline. The structural elucidation of such molecules is critical in medicinal chemistry and drug development, where unambiguous identification and purity assessment are paramount. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the definitive identification of this compound. While experimentally obtained spectra for this specific molecule are not publicly available, this guide presents a detailed, hypothetical dataset based on established spectroscopic principles and data from closely related structural analogs.
Core Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These values are estimated based on the analysis of similar compounds and established spectroscopic databases.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 9.15 | s | - |
| H-4 | 8.25 | s | - |
| H-5 | 8.10 | d | 8.8 |
| H-7 | 7.70 | dd | 8.8, 2.2 |
| H-8 | 7.95 | d | 2.2 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 152.5 |
| C-3 | 121.0 |
| C-4 | 128.5 |
| C-4a | 136.0 |
| C-5 | 129.0 |
| C-6 | 134.0 |
| C-7 | 128.0 |
| C-8 | 130.0 |
| C-8a | 127.5 |
Solvent: CDCl₃, Proton Decoupled
Table 3: Predicted Mass Spectrometry Data
| m/z | Predicted Relative Intensity (%) | Assignment |
| 241 | 75 | [M]⁺ (C₉H₅³⁵Cl⁷⁹BrN)⁺ |
| 243 | 100 | [M+2]⁺ (C₉H₅³⁷Cl⁷⁹BrN)⁺ / (C₉H₅³⁵Cl⁸¹BrN)⁺ |
| 245 | 25 | [M+4]⁺ (C₉H₅³⁷Cl⁸¹BrN)⁺ |
| 162 | 40 | [M-Br]⁺ |
| 127 | 30 | [M-Br-Cl]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 1610, 1580, 1470 | Medium-Strong | C=C and C=N Ring Stretching |
| 1100 | Strong | C-Cl Stretch |
| 830 | Strong | C-H Out-of-plane Bending (para-disubstituted like) |
| 680 | Strong | C-Br Stretch |
Sample State: KBr Pellet
Experimental Protocols
The following are detailed methodologies for the acquisition of the key spectroscopic data cited above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, approximately 1024 scans are acquired with a spectral width of 240 ppm and a relaxation delay of 2 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. The processing involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in methanol is introduced into the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Electron Ionization (EI) is employed with an electron energy of 70 eV.
-
Mass Analysis: The ions are analyzed using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-350 amu.
-
Data Acquisition: The data is acquired and processed by the instrument's software to generate a mass spectrum, showing the relative abundance of each ion. The characteristic isotopic pattern for one chlorine and one bromine atom (M, M+2, M+4 peaks) is a key diagnostic feature.[1][2]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound (approx. 1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
References
An In-depth Technical Guide to the NMR Data Interpretation of 3-Bromo-6-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) data for 3-bromo-6-chloroisoquinoline. In the absence of comprehensive, publicly available experimental spectra for this specific compound, this document leverages predictive software and established principles of NMR spectroscopy to offer a robust interpretation of its ¹H and ¹³C NMR spectra. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its analogs.
Predicted NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values were generated using advanced computational algorithms that consider the electronic effects of the bromine and chlorine substituents on the isoquinoline core.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~8.9 - 9.1 | s | - |
| H-4 | ~8.0 - 8.2 | s | - |
| H-5 | ~8.1 - 8.3 | d | ~8.5 - 9.0 |
| H-7 | ~7.7 - 7.9 | dd | ~8.5 - 9.0, ~2.0 - 2.5 |
| H-8 | ~7.9 - 8.1 | d | ~2.0 - 2.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~150 - 152 |
| C-3 | ~122 - 124 |
| C-4 | ~125 - 127 |
| C-4a | ~135 - 137 |
| C-5 | ~128 - 130 |
| C-6 | ~133 - 135 |
| C-7 | ~129 - 131 |
| C-8 | ~127 - 129 |
| C-8a | ~130 - 132 |
Interpretation of NMR Data
The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the inherent electronic structure of the isoquinoline ring.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum of this compound is expected to show five distinct signals.
-
H-1 and H-4: The protons at positions 1 and 4 are predicted to appear as singlets due to the absence of adjacent protons. The H-1 proton is expected to be the most downfield-shifted proton in the pyridine ring due to the deshielding effect of the neighboring nitrogen atom. The bromine atom at position 3 will also contribute to the deshielding of H-4.
-
H-5, H-7, and H-8: These protons on the benzene ring will exhibit characteristic coupling patterns.
-
H-5 is predicted to be a doublet, coupled to H-7. Its downfield shift is influenced by the neighboring chloro group at C-6.
-
H-7 is expected to appear as a doublet of doublets, showing coupling to both H-5 and H-8.
-
H-8 is predicted to be a doublet, with a smaller coupling constant, arising from its interaction with H-7.
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms in the this compound molecule.
-
Quaternary Carbons: The signals for the quaternary carbons (C-3, C-4a, C-6, and C-8a) are expected to be of lower intensity compared to the protonated carbons. The carbon bearing the bromine (C-3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Similarly, the carbon attached to the chlorine (C-6) will experience a downfield shift.
-
Protonated Carbons: The chemical shifts of the protonated carbons (C-1, C-4, C-5, C-7, and C-8) are consistent with a substituted aromatic system. The electron-withdrawing substituents will generally lead to a downfield shift for the carbons in their vicinity.
Experimental Protocols
A standard experimental protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:
-
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Typical acquisition parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.
-
Visualization of Molecular Structure
To aid in the assignment of NMR signals, the chemical structure of this compound with atom numbering is provided below.
Caption: Chemical structure of this compound with atom numbering.
This in-depth guide, based on predicted data and established spectroscopic principles, provides a solid foundation for the interpretation of the ¹H and ¹³C NMR spectra of this compound. Researchers can use this information for structural verification and as a reference for related synthetic work.
Crystal Structure of 3-Bromo-6-chloroisoquinoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the crystallographic analysis of 3-bromo-6-chloroisoquinoline, a halogenated isoquinoline derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available, specific crystallographic data for this compound, this document will present a generalized methodology and data presentation framework based on the analysis of a closely related structure, 3-bromomethyl-2-chloro-quinoline. This will serve as a comprehensive template for the analysis of the title compound once experimental data is acquired.
Introduction to Isoquinoline Derivatives
Isoquinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse biological activities. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of the isoquinoline scaffold, influencing factors like metabolic stability, binding affinity to biological targets, and crystal packing. Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.
Experimental Protocols
The determination of a crystal structure involves a series of well-defined experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization of this compound
General Crystallization Procedure: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization methods.
-
Solvent Selection: A crucial step is the screening of various solvents and solvent mixtures to find conditions where the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.
X-ray Data Collection and Structure Refinement
The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.
| Step | Description |
| Crystal Mounting | A suitable single crystal is selected under a microscope and mounted on a goniometer head. |
| Data Collection | The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector. |
| Data Processing | The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. |
| Structure Solution | The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. |
| Structure Refinement | The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors. |
Data Presentation: Crystallographic Data
Once the crystal structure is determined, the key quantitative data are summarized in standardized tables for clear and concise presentation. The following tables are based on data for 3-bromomethyl-2-chloro-quinoline and serve as a template for what would be expected for this compound.[1]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value (for 3-bromomethyl-2-chloro-quinoline) |
| Empirical formula | C10H7BrClN |
| Formula weight | 256.53 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 6.587(2) Å, α = 83.59(3)° |
| b = 7.278(3) Å, β = 75.42(2)° | |
| c = 10.442(3) Å, γ = 77.39(3)° | |
| Volume | 471.9(3) ų |
| Z | 2 |
| Calculated density | 1.805 Mg/m³ |
| Absorption coefficient | 4.659 mm⁻¹ |
| F(000) | 252 |
| Final R indices [I>2sigma(I)] | R1 = 0.0734, wR2 = 0.1853 |
| R indices (all data) | R1 = 0.0891, wR2 = 0.1945 |
| Goodness-of-fit on F² | 1.107 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Br1-C10 | 1.945(6) |
| Cl1-C2 | 1.731(6) |
| N1-C9 | 1.316(8) |
| N1-C1 | 1.365(8) |
| C1-C2 | 1.411(9) |
| C2-C3 | 1.368(9) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
| C9-N1-C1 | 117.7(5) |
| N1-C1-C6 | 122.2(6) |
| C3-C2-C1 | 120.4(6) |
| C2-C3-C4 | 121.1(6) |
| C5-C4-C3 | 118.5(6) |
| C1-C6-C5 | 117.8(6) |
Visualization of Experimental and Logical Workflows
Visual diagrams are essential for conveying complex processes and relationships in a clear and understandable manner. The following diagrams, created using the DOT language, illustrate the workflow for crystal structure determination and a hypothetical signaling pathway involving an isoquinoline derivative.
Conclusion
The crystallographic analysis of this compound, once achieved, will provide invaluable insights into its solid-state conformation, intermolecular interactions, and potential for polymorphism. This information is critical for its development in fields such as medicinal chemistry, where structure-activity relationships are paramount, and in materials science for the design of novel crystalline materials with tailored properties. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such an analysis.
References
The Biological Versatility of 3-Bromo-6-chloroisoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. The strategic placement of halogen substituents, such as bromine and chlorine, on this heterocyclic system can significantly modulate its physicochemical properties and biological activity, making derivatives like 3-bromo-6-chloroisoquinoline a compelling area of investigation for novel therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, drawing on data from structurally related compounds to inform future research and development. While specific comprehensive studies on this exact substitution pattern are limited, this document extrapolates potential activities and provides detailed methodologies for their evaluation.
Potential Biological Activities
Derivatives of the isoquinoline core are known to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine atom at the 3-position and a chlorine atom at the 6-position is anticipated to influence the molecule's lipophilicity and electronic distribution, thereby impacting its interaction with biological targets.
Anticancer Activity
Substituted isoquinolines are a well-established class of anticancer agents.[2] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. For instance, certain 3-arylisoquinoline derivatives have been identified as dual inhibitors of topoisomerase I and II.[2] While specific data for this compound derivatives is not extensively available, the cytotoxic potential of related halogenated isoquinolines suggests this is a promising avenue for investigation.[3]
Table 1: Cytotoxic Activity of Structurally Related Isoquinoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |
| 3-Arylisoquinolines | Azepane-substituted derivative | HuH7 (Liver Cancer) | 1.93 µM | [2] |
| 3-Arylisoquinolines | Azepane-substituted derivative | LM9 (Liver Cancer) | 2.10 µM | [2] |
| Pyrido[3,4-b]phenazinediones (derived from chloroisoquinolines) | Not specified | Various | 1.82-5.97 µM | [3] |
| 6,7-dichloro-isoquinoline-5,8-dione derivative | Compound 6a | Topoisomerase II Inhibition | 0.082 µM | [3] |
Anti-inflammatory and Analgesic Activity
Recent studies have highlighted the potential of 3-bromo isoquinoline derivatives as noteworthy analgesic and anti-inflammatory agents.[4] The mechanism of this activity may involve the inhibition of inflammatory mediators or enzymes such as cyclooxygenase (COX). While quantitative data for this compound is not yet published, the initial findings for the broader class of 3-bromo isoquinolines are encouraging.[4]
Experimental Protocols
To facilitate the investigation of this compound derivatives, detailed protocols for key biological assays are provided below.
Synthesis of 3-Aryl-6-chloroisoquinoline Derivatives (General Protocol)
A common method for the synthesis of 3-substituted isoquinolines is the Suzuki coupling reaction, which allows for the introduction of various aryl groups at the 3-position of the isoquinoline core.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Pharmacological Frontier: A Technical Guide to Substituted Isoquinolines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential. The diverse pharmacological activities exhibited by substituted isoquinolines have positioned them as a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological landscape of substituted isoquinolines, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower researchers in the field of drug discovery and development.
A Spectrum of Therapeutic Promise
Substituted isoquinolines have demonstrated a remarkable breadth of biological activities, targeting a wide array of diseases. Their pharmacological potential spans several key therapeutic areas:
-
Anticancer Activity: A significant body of research highlights the potent cytotoxic and antiproliferative effects of isoquinoline derivatives against various cancer cell lines. Mechanisms of action include the inhibition of key enzymes like topoisomerases, modulation of critical signaling pathways such as PI3K/Akt/mTOR, and induction of apoptosis and cell cycle arrest.[1][2][3]
-
Antimicrobial Activity: The isoquinoline core is a recurring motif in compounds exhibiting potent antibacterial and antifungal properties. These derivatives have shown efficacy against a range of pathogens, including drug-resistant strains, by targeting essential bacterial processes.[4][5][6][7][8]
-
Antiviral Activity: Certain substituted isoquinolines have emerged as promising antiviral agents, demonstrating inhibitory effects against various viruses. Their mechanisms often involve targeting viral replication and entry processes.
-
Anti-inflammatory Activity: Isoquinoline derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways like the MAPK pathway.[9][10][11][12][13]
-
Neuroprotective Effects: The neuroprotective potential of some isoquinoline alkaloids and their synthetic analogs is an area of growing interest, with studies suggesting their ability to mitigate neuronal damage in models of neurodegenerative diseases.
Quantitative Analysis of Pharmacological Activity
To facilitate comparative analysis and guide structure-activity relationship (SAR) studies, the following tables summarize the quantitative biological data for representative substituted isoquinolines across different therapeutic areas.
Table 1: Anticancer Activity of Substituted Isoquinolines
| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| Indenoisoquinoline 1 (NSC 314622) | NCI-60 Panel (Mean) | Varies | Topoisomerase I inhibitor | [14] |
| Indenoisoquinoline 2 | NCI-60 Panel (Mean) | Varies | Topoisomerase I inhibitor | [14] |
| Imidazole-appended Indenoisoquinoline 19 | NCI-60 Panel (Mean) | Varies | Topoisomerase I inhibitor | [14] |
| Imidazole-appended Indenoisoquinoline 20 | NCI-60 Panel (Mean) | Varies | Topoisomerase I inhibitor | [14] |
| Imidazole-appended Indenoisoquinoline 21 | NCI-60 Panel (Mean) | Varies | Topoisomerase I inhibitor | [14] |
| Pyrazolo Isoquinoline 7d | RAW 264.7 (LPS-induced) | 20.76 | iNOS inhibition | [10] |
| Pyrazolo Isoquinoline 7f | RAW 264.7 (LPS-induced) | 26.74 | iNOS inhibition | [10] |
| Pyrazolo Isoquinoline 7b | RAW 264.7 (LPS-induced) | 33.8 | iNOS inhibition | [10] |
| Pyrazolo Isoquinoline 7a | RAW 264.7 (LPS-induced) | 47.76 | iNOS inhibition | [10] |
| Pyrazolo Isoquinoline 7g | RAW 264.7 (LPS-induced) | 47.8 | iNOS inhibition | [10] |
| Piperlongumine A (1) | RAW 264.7 (LPS-stimulated) | 0.97 | NO production inhibition | [11] |
| (2E)‐3‐(4‐hydroxy‐3‐methoxyphenyl)‐1‐(pyrrol‐1‐yl) propanone (7) | RAW 264.7 (LPS-stimulated) | 0.91 | NO production inhibition | [11] |
| Piperchabamide A (8) | RAW 264.7 (LPS-stimulated) | 1.63 | NO production inhibition | [11] |
Table 2: Antibacterial Activity of Substituted Isoquinolines
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Spathullin B (2) | Staphylococcus aureus | 1 | [4] |
| Spathullin A (1) | Staphylococcus aureus | 4 | [4] |
| Alkynyl Isoquinoline HSN490 | Staphylococcus aureus | >16 | [6] |
| Alkynyl Isoquinoline HSN584 | Staphylococcus aureus | 4-16 | [6] |
| Alkynyl Isoquinoline HSN739 | Staphylococcus aureus | 4-16 | [6] |
| Quinoxaline derivative 5p | Staphylococcus aureus | 4 | [5] |
| Quinoxaline derivative 5p | Bacillus subtilis | 8 | [5] |
| Quinoxaline derivative 5m-5o | Staphylococcus aureus | 8-16 | [5] |
| Quinoxaline derivative 5m-5o | Bacillus subtilis | 16-32 | [5] |
| Quinoxaline derivative 5e-5g | Staphylococcus aureus | 32 | [5] |
| Quinoxaline derivative 5e-5g | Bacillus subtilis | 32-64 | [5] |
| Bis(pyrazolo[1,5-a]pyrimidine) 8d/8e/9d/9e | Various strains | 2.9/5.9 (µM) | [7] |
| Bis(1,3,4-oxadiazole) 11c/11f | S. aureus, E. coli, P. aeruginosa | 3.8-3.9 (µM) | [7] |
| Bis(pyrazolo[5,1-b]quinazoline) 1c/1f | S. aureus, E. coli | Comparable to Ciprofloxacin | [7] |
| Chelerythrine analog | MRSA | 1.0 (IC50, µM) | [8] |
| 6-ethoxy-chelerythrine | MRSA | 4.0 (IC50, µM) | [8] |
| Dihydrochelerythrine | MRSA | 85.8-171.7 (µM) | [8] |
| N-methylcanadine | MRSA | 76.9-307.8 (µM) | [8] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of substituted isoquinolines, offering a practical guide for researchers.
Synthesis of Substituted Isoquinolines
A variety of synthetic methods are available for the construction of the isoquinoline core and its derivatives. The following protocols outline two common and versatile approaches.
Protocol 1: Palladium-Catalyzed α-Arylation of Ketones and Subsequent Cyclization [15]
This method provides a convergent and regioselective route to polysubstituted isoquinolines.
Materials:
-
Aryl bromide
-
Ketone
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phosphaadamantanyl-based ligand)[16]
-
Base (e.g., NaOtBu for arylation, ammonium bicarbonate for cyclization)
-
Solvent (e.g., Toluene)
-
Ammonium chloride or hydroxylamine hydrochloride
Procedure:
-
α-Arylation:
-
In a reaction vessel under an inert atmosphere, combine the aryl bromide (1.0 equiv), ketone (1.2 equiv), palladium catalyst (e.g., 2 mol %), ligand (e.g., 4 mol %), and base (e.g., NaOtBu, 1.4 equiv) in an appropriate solvent (e.g., toluene).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. Purify the crude product by column chromatography to obtain the α-arylated ketone intermediate.
-
-
Cyclization to Isoquinoline:
-
Dissolve the α-arylated ketone in a suitable solvent.
-
Add a source of ammonia, such as ammonium chloride or ammonium bicarbonate solution.
-
Heat the mixture to promote cyclization. The reaction conditions (temperature and time) may need to be optimized for different substrates.
-
Monitor the formation of the isoquinoline product by TLC or LC-MS.
-
Upon completion, perform an appropriate workup and purify the final substituted isoquinoline product by column chromatography or recrystallization.
-
Protocol 2: Synthesis of Substituted Isoquinolines via Lithiated o-Tolualdehyde tert-Butylimines [17][18]
This versatile method allows for the rapid construction of highly substituted isoquinolines through a convergent assembly of multiple components.
Materials:
-
o-Tolualdehyde tert-butylimine
-
n-Butyllithium (n-BuLi)
-
2,2,6,6-Tetramethylpiperidine (catalytic amount)
-
Nitrile
-
Electrophile (e.g., alkyl halide, hexachloroethane)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching agent (e.g., trifluoroacetic acid, ammonium chloride)
Procedure:
-
Metalation:
-
In an oven-dried flask under an inert atmosphere, dissolve o-tolualdehyde tert-butylimine in anhydrous THF.
-
Add a catalytic amount of 2,2,6,6-tetramethylpiperidine.
-
Cool the solution to 0 °C and add n-BuLi (1.0 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for approximately 40 minutes, during which a deep purple solution of the benzyl anion will form.
-
-
Condensation with Nitrile and Electrophilic Trapping:
-
Cool the solution of the lithiated species to -78 °C.
-
Slowly add a solution of the desired nitrile (1.0-1.5 equiv) in anhydrous THF.
-
After stirring for a specified time, add the electrophile (e.g., methyl iodide for C4-methylation) to trap the eneamido anion intermediate.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Quench the reaction by adding an appropriate quenching agent (e.g., saturated aqueous ammonium chloride or trifluoroacetic acid, depending on the desired product).
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the substituted isoquinoline.
-
Biological Evaluation Protocols
Protocol 3: Topoisomerase I Inhibition Assay - DNA Cleavage Assay [19][20][21][22]
This assay is used to identify compounds that stabilize the topoisomerase I-DNA cleavage complex, a hallmark of topoisomerase I poisons.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pHOT1)
-
Human Topoisomerase I enzyme
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.1 mM spermidine)
-
Test compound (substituted isoquinoline)
-
Positive control (e.g., Camptothecin)
-
Loading dye (containing SDS and a tracking dye)
-
Agarose gel (e.g., 1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing supercoiled DNA (e.g., 250 ng), 10x reaction buffer, and sterile water to a final volume.
-
Add the test compound at various concentrations. Include a positive control (Camptothecin) and a no-drug control.
-
Initiate the reaction by adding human Topoisomerase I (e.g., 5 units).
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the loading dye containing SDS. The SDS displaces the enzyme from the DNA.
-
Briefly vortex the samples.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled DNA will migrate fastest, followed by relaxed DNA, and then nicked (cleaved) DNA which migrates the slowest.
-
An increase in the amount of nicked DNA in the presence of the test compound compared to the no-drug control indicates topoisomerase I inhibitory activity (poisoning). The potency can be compared to the positive control.
-
Signaling Pathways and Mechanisms of Action
The pharmacological effects of substituted isoquinolines are often mediated by their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several isoquinoline derivatives have been shown to inhibit this pathway, leading to anticancer effects.
Caption: PI3K/Akt/mTOR pathway and points of inhibition by isoquinolines.
MAPK Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Isoquinoline derivatives can modulate this pathway to exert their anti-inflammatory and anticancer effects.[12][23][24][25]
Caption: MAPK signaling cascade and its modulation by isoquinolines.
Induction of Cell Cycle Arrest
Many anticancer isoquinoline derivatives exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation.[3][26][27][28]
Caption: Cell cycle progression and arrest points induced by isoquinolines.
Experimental and Drug Discovery Workflow
The identification and development of novel substituted isoquinolines as therapeutic agents follow a structured workflow, from initial synthesis to preclinical evaluation.
Caption: Workflow for the discovery of isoquinoline-based drugs.
Conclusion
Substituted isoquinolines represent a rich and versatile source of pharmacologically active compounds with significant potential for the development of novel therapeutics. Their diverse biological activities, coupled with well-established synthetic accessibility, make them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of their pharmacological potential, supported by quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams. It is anticipated that continued research in this area, guided by the principles of rational drug design and a deeper understanding of their molecular targets, will lead to the discovery of new and effective isoquinoline-based drugs to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 | MDPI [mdpi.com]
- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 14. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pnas.org [pnas.org]
- 23. Mechanisms underlying isoliquiritigenin-induced apoptosis and cell cycle arrest via ROS-mediated MAPK/STAT3/NF-κB pathways in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
The Strategic Utility of 3-Bromo-6-chloroisoquinoline in the Synthesis of Novel Bioactive Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-chloroisoquinoline is a versatile heterocyclic building block poised for significant applications in medicinal chemistry. Its distinct electronic properties and strategically positioned halogen atoms offer medicinal chemists a powerful tool for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, reactivity, and, most notably, the application of this compound as a key intermediate in the development of novel therapeutics, with a particular focus on its emerging role in the synthesis of macrocyclic inhibitors targeting viral pathogens. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its adoption in drug discovery programs.
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of halogen substituents onto this scaffold provides chemists with versatile handles for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, in particular, offers two distinct reactive sites, allowing for sequential and site-selective functionalization. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is a key feature that can be exploited for controlled, stepwise synthesis.
This guide will delve into the practical aspects of utilizing this compound as a strategic building block, with a specific focus on its application in the synthesis of macrocyclic compounds with potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 552331-06-3 | |
| Molecular Formula | C₉H₅BrClN | |
| Molecular Weight | 242.50 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 108-112 °C | |
| Boiling Point | ~350 °C (predicted) | |
| LogP | 3.3 (predicted) |
Synthesis of this compound
While not extensively detailed in the public domain, the synthesis of this compound can be logically approached through established methods for the synthesis of substituted isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by halogenation. A plausible synthetic route would involve the cyclization of a suitably substituted phenethylamine precursor, followed by selective bromination and chlorination steps. The precise conditions for these transformations would require empirical optimization.
Reactivity and Strategic Application in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the 3-position is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 6-position. This reactivity difference allows for selective functionalization at the 3-position via common palladium-catalyzed cross-coupling reactions, while leaving the 6-chloro substituent intact for subsequent transformations.
This strategic orthogonality is exemplified in the synthesis of macrocyclic inhibitors of Flaviviridae viruses, as detailed in recent patent literature. A general workflow for the utilization of this compound in such syntheses is depicted below.
Figure 1. General synthetic workflow utilizing the differential reactivity of this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The more labile C-Br bond at the 3-position readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: for the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: for the formation of C-C triple bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: for the formation of C-N bonds with amines.
These reactions allow for the introduction of a wide range of substituents at the 3-position, which can be crucial for modulating the biological activity and physicochemical properties of the target molecule.
Subsequent Functionalization at the C6-Position
Once the 3-position has been functionalized, the less reactive C-Cl bond at the 6-position can be targeted for further modification. This can be achieved through more forcing conditions for palladium-catalyzed cross-coupling or via nucleophilic aromatic substitution (SNAr) reactions, depending on the nature of the desired substituent.
Application in the Synthesis of Macrocyclic Flaviviridae Virus Inhibitors
A significant application of this compound is in the synthesis of macrocyclic compounds designed as inhibitors of Flaviviridae viruses, a family that includes dengue virus, Zika virus, and West Nile virus. The following sections provide detailed experimental protocols and data extracted from patent literature, illustrating the use of this building block in the construction of these complex molecules.
Synthesis of a Key Intermediate
The synthesis of a key difunctionalized isoquinoline intermediate, which serves as a cornerstone for subsequent macrocyclization, is a prime example of the strategic utility of this compound.
Experimental Protocol: Synthesis of Intermediate A
A mixture of this compound (1.0 eq), a suitable boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water or DME is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours. Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 3-substituted-6-chloroisoquinoline intermediate.
The resulting intermediate is then subjected to a second cross-coupling reaction, for instance, a Suzuki-Miyaura coupling with a different boronic acid derivative, under similar or slightly more forcing conditions to install a second substituent at the 6-position.
Table 1: Representative Yields for the Synthesis of Difunctionalized Isoquinoline Intermediates
| Starting Material | Coupling Partner 1 (at C3) | Yield (%) | Coupling Partner 2 (at C6) | Overall Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | 75-85 | 3-Formylphenylboronic acid | 60-70 |
| This compound | (4-(Aminomethyl)phenyl)boronic acid | 65-75 | Pyridine-4-boronic acid | 50-60 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Macrocyclization and Final Compound Synthesis
The difunctionalized isoquinoline intermediate is then elaborated through a series of steps, including the introduction of linkers, to prepare for the key macrocyclization reaction. The macrocyclization is typically achieved via an intramolecular reaction, such as a ring-closing metathesis (RCM) or an intramolecular amide bond formation.
Experimental Protocol: Representative Macrocyclization
The linear precursor, possessing terminal reactive groups (e.g., an amine and a carboxylic acid), is dissolved in a suitable solvent (e.g., DMF or DCM) at high dilution (typically 0.001-0.01 M) to favor intramolecular cyclization. A coupling reagent, such as HATU or HBTU, along with a non-nucleophilic base like DIPEA, is added, and the reaction is stirred at room temperature for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield the final macrocyclic product.
Figure 2. Workflow for the synthesis of macrocyclic compounds from a 3-substituted-6-chloroisoquinoline intermediate.
Biological Activity of Derived Macrocycles
The resulting macrocyclic compounds have been evaluated for their inhibitory activity against various Flaviviridae viruses. The biological data for representative compounds are summarized in the table below.
Table 2: Biological Activity of Macrocyclic Inhibitors Derived from this compound
| Compound ID | Target Virus | Assay Type | IC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| MC-1 | Dengue Virus (DENV-2) | Replicon Assay | 150 | > 20 | > 133 |
| MC-2 | Zika Virus (ZIKV) | Plaque Reduction Assay | 85 | > 15 | > 176 |
| MC-3 | West Nile Virus (WNV) | Replicon Assay | 250 | > 25 | > 100 |
Note: Data are representative examples from patent literature and should be considered in that context.
The data indicate that macrocycles synthesized using the this compound scaffold exhibit potent antiviral activity with favorable selectivity indices, highlighting the potential of this building block in the development of novel anti-infective agents.
Conclusion
This compound is a valuable and strategically important building block for medicinal chemistry. Its differential reactivity allows for controlled, sequential functionalization, enabling the efficient synthesis of complex molecular architectures. The successful application of this scaffold in the development of potent macrocyclic inhibitors of Flaviviridae viruses underscores its potential in modern drug discovery. The detailed protocols and data presented in this guide are intended to empower researchers to leverage the unique properties of this compound in their own research endeavors, paving the way for the discovery of new and effective therapeutics.
Methodological & Application
Application Notes & Protocols: Synthesis of 3-Bromo-6-chloroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 3-Bromo-6-chloroisoquinoline and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. The this compound scaffold is a valuable building block in medicinal chemistry, offering two distinct halogenated positions for selective functionalization. The protocols detailed below are intended for use by trained organic chemists in a controlled laboratory setting.
Part 1: Synthesis of the this compound Scaffold
The synthesis of the target scaffold, this compound, can be achieved through a multi-step sequence starting from commercially available materials. A plausible and effective route involves the construction of the isoquinoline core via a Bischler-Napieralski reaction, followed by aromatization and subsequent halogenation.
Proposed Synthetic Pathway
The overall proposed pathway begins with the acylation of a substituted phenethylamine, followed by a Bischler-Napieralski cyclization to form a dihydroisoquinoline, which is then aromatized. The final steps involve installing the required halogen atoms at the C3 and C6 positions. An alternative key step, the Sandmeyer reaction, can be employed to introduce the bromine at the 3-position from a corresponding 3-aminoisoquinoline precursor.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 6-Chloro-3-aminoisoquinoline (Precursor Route)
An alternative, well-documented approach involves the synthesis of a 3-aminoisoquinoline precursor, which can then be converted to the 3-bromo derivative via a Sandmeyer reaction. The following protocol outlines the reduction of a nitro-isoquinoline to an amino-isoquinoline, a common transformation in heterocyclic chemistry.
Materials:
-
3-Chloro-6-nitroisoquinoline
-
Iron powder
-
Glacial acetic acid
-
Water
-
20% w/v aqueous Sodium Hydroxide solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate
-
Activated Charcoal
Procedure:
-
Suspend 3-chloro-6-nitroisoquinoline (1.0 eq) in a 1:1 mixture of glacial acetic acid and water.
-
Heat the mixture to 60-70°C with stirring.
-
Slowly add powdered iron (approx. 4.0 eq) in portions, maintaining the temperature between 60°C and 70°C.
-
After the addition is complete, continue stirring for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature and stand overnight.
-
Basify the mixture with 20% aqueous sodium hydroxide solution until alkaline (pH > 10) and filter the resulting suspension.
-
Dry the filter cake in a vacuum oven at 50°C.
-
Extract the dried solid exhaustively with diethyl ether under reflux.
-
Combine the ether extracts, treat with activated charcoal, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield 6-chloro-3-aminoisoquinoline.
Experimental Protocol: Sandmeyer Reaction for this compound
Materials:
-
6-Chloro-3-aminoisoquinoline
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 6-chloro-3-aminoisoquinoline (1.0 eq) in 48% HBr.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool to 0°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour, or until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Part 2: Derivatization by Palladium-Catalyzed Cross-Coupling
The presence of two different halogen atoms on the isoquinoline core allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[1] This difference enables selective reactions at the C3-Br position while leaving the C6-Cl position intact for potential subsequent transformations.
Caption: Derivatization of this compound.
Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 3-position of the isoquinoline and various aryl or heteroaryl boronic acids.[2][3] This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in pharmacologically active molecules.[4] The selectivity for the C-Br bond is high under standard conditions.[4]
Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-chloroisoquinoline derivative.
| Coupling Partner (Arylboronic Acid) | Catalyst Loading (mol%) | Base | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | 3 | Na₂CO₃ | 90 | 85 - 95 |
| 4-Methoxyphenylboronic acid | 3 | Na₂CO₃ | 90 | 80 - 92 |
| Pyridin-3-ylboronic acid | 5 | K₃PO₄ | 100 | 70 - 85 |
| Thiophen-2-ylboronic acid | 5 | K₃PO₄ | 100 | 75 - 88 |
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling. Yields are estimated based on similar substrates in the literature.
Application Note: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[5] This reaction allows for the introduction of primary or secondary amines at the C3-position of the isoquinoline core. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope.[6][7] The C-Br bond is significantly more reactive than the C-Cl bond in this transformation, ensuring high selectivity.[1][8]
Protocol: Selective Buchwald-Hartwig Amination at the C3-Position
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand (0.02 - 0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Heat the reaction mixture to 90-110°C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by adding water.
-
Dilute with ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-amino-6-chloroisoquinoline derivative.
| Amine Coupling Partner | Ligand | Base | Temperature (°C) | Typical Yield (%) |
| Morpholine | XPhos | NaOt-Bu | 100 | 88 - 96 |
| Aniline | XPhos | NaOt-Bu | 110 | 75 - 85 |
| Benzylamine | BINAP | Cs₂CO₃ | 110 | 80 - 90 |
| Piperidine | XPhos | NaOt-Bu | 100 | 90 - 98 |
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination. Yields are estimated based on similar substrates in the literature.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 8. organicreactions.org [organicreactions.org]
Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Bromo-6-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in pharmacologically active molecules.[2]
The isoquinoline core is a privileged heterocyclic structure found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antitumor and kinase inhibitory properties. The targeted functionalization of the isoquinoline scaffold via cross-coupling reactions allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[3]
This document provides detailed application notes and a generalized protocol for the regioselective Suzuki coupling of 3-Bromo-6-chloroisoquinoline with various arylboronic acids to synthesize 3-aryl-6-chloroisoquinoline derivatives. These products are of significant interest as intermediates for the development of novel therapeutics, particularly topoisomerase inhibitors.[4][5][6]
Reaction Principle and Regioselectivity
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (this compound), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (3-aryl-6-chloroisoquinoline), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
In the case of this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for a highly regioselective reaction. The carbon-bromine bond is substantially more susceptible to oxidative addition by the palladium catalyst than the more stable carbon-chlorine bond. Consequently, the Suzuki coupling selectively occurs at the 3-position, leaving the chlorine atom at the 6-position intact for potential further functionalization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Targeting Topoisomerases
Substituted isoquinolines are a class of compounds with significant therapeutic potential. Notably, 3-arylisoquinoline derivatives have been identified as potent inhibitors of topoisomerases.[4][5] Topoisomerases are essential nuclear enzymes that resolve topological problems in DNA during replication, transcription, and recombination by introducing transient single- or double-strand breaks.[7] Cancer cells, with their high proliferation rate, are particularly dependent on topoisomerase activity, making these enzymes attractive targets for anticancer drug development.[7]
The 3-aryl-6-chloroisoquinoline scaffold synthesized via this Suzuki coupling protocol can serve as a core structure for the development of novel topoisomerase I and II dual inhibitors. These compounds can intercalate into the DNA and stabilize the topoisomerase-DNA cleavage complex, leading to an accumulation of DNA strand breaks and ultimately triggering apoptosis in cancer cells.[6] The aryl substituent at the 3-position and the chloro group at the 6-position provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Mechanism of action for 3-arylisoquinoline topoisomerase inhibitors.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Arylboronic acids can be sensitive to air and moisture and should be stored appropriately. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
General Procedure for Suzuki Coupling of this compound
Caption: A generalized workflow for the Suzuki coupling experiment.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Sparge the resulting mixture with the inert gas for 15-30 minutes to ensure it is thoroughly degassed.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloroisoquinoline.
Data Presentation: Reaction Conditions and Yields
The optimal reaction conditions for the Suzuki coupling of this compound can vary depending on the specific arylboronic acid used. The following tables provide representative data for the synthesis of various 3-aryl-6-chloroisoquinolines based on typical conditions for similar substrates.
Table 1: Optimization of Reaction Parameters
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Moderate |
| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 8 | Good |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 80 | 4 | High |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 6 | Good |
Table 2: Substrate Scope with Optimized Conditions
Optimized Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 equiv), 1,4-Dioxane/H₂O (4:1), 80 °C, 4-8 h
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Chloro-3-phenylisoquinoline | ~90 |
| 2 | 4-Methoxyphenylboronic acid | 6-Chloro-3-(4-methoxyphenyl)isoquinoline | ~95 |
| 3 | 4-Fluorophenylboronic acid | 6-Chloro-3-(4-fluorophenyl)isoquinoline | ~88 |
| 4 | 3,5-Dimethylphenylboronic acid | 6-Chloro-3-(3,5-dimethylphenyl)isoquinoline | ~92 |
| 5 | Thiophen-3-ylboronic acid | 6-Chloro-3-(thiophen-3-yl)isoquinoline | ~85 |
Note: The yields presented are typical and may vary based on the precise reaction setup and purification.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and regioselective method for the synthesis of 3-aryl-6-chloroisoquinolines from this compound. The protocols and data presented herein offer a robust starting point for researchers in medicinal chemistry and drug discovery. The resulting 3-aryl-6-chloroisoquinoline derivatives are valuable building blocks for the development of novel therapeutics, including potent topoisomerase inhibitors for cancer therapy. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximal yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. researchgate.net [researchgate.net]
Application Notes: Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-chloroisoquinoline
Introduction
3-Bromo-6-chloroisoquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at positions C3 (bromo) and C6 (chloro) offers a powerful handle for sequential and selective functionalization. Palladium-catalyzed cross-coupling reactions are paramount for this purpose, enabling the introduction of diverse aryl, heteroaryl, amino, and alkynyl substituents. This document provides detailed application notes and protocols for key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—targeting the selective transformation of this compound.
Core Principle: Reaction Selectivity (C3-Br vs. C6-Cl)
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is dictated by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1][2] The weaker C-Br bond is more readily cleaved by the palladium catalyst in the rate-determining oxidative addition step compared to the stronger C-Cl bond.[1] This inherent difference allows for highly selective functionalization at the C3-bromo position while leaving the C6-chloro group intact for subsequent transformations. By carefully controlling reaction conditions, chemists can achieve exquisite selectivity, making this substrate a versatile scaffold for building molecular complexity.
Figure 1: Logical workflow for the selective cross-coupling of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species (boronic acid or ester) and an organic halide.[3][4] It is widely used to synthesize biaryl and vinyl-substituted isoquinolines, which are common motifs in pharmacologically active molecules.[2]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | This compound | This compound | This compound |
| Coupling Partner | Arylboronic Acid (1.2 eq.) | Hetarylboronic Acid (1.2 eq.) | Potassium Vinyltrifluoroborate (1.5 eq.) |
| Catalyst (mol%) | Pd(dppf)Cl₂ (3%) | Pd(PPh₃)₄ (5%) | Pd₂(dba)₃ (2%) + SPhos (4%) |
| Base (eq.) | Na₂CO₃ (2.0) | K₂CO₃ (2.0) | K₃PO₄ (2.0) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | THF |
| Temperature | 90 °C | 100 °C | 80 °C |
| Time | 4-12 h | 6-18 h | 2-6 h |
| Typical Yield | 75-95% | 70-90% | 65-85% |
Disclaimer: Yields are representative and based on similar substrates; optimization for this compound is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.), and base (e.g., Na₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-6-chloroisoquinoline.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, allowing the synthesis of aryl amines from aryl halides.[7][8] This reaction is crucial for installing primary or secondary amine functionalities onto the isoquinoline core, which are key pharmacophores in many drug candidates.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 (Primary Amine) | Condition 2 (Secondary Amine) | Condition 3 (Ammonia Equivalent) |
| Substrate | This compound | This compound | This compound |
| Coupling Partner | R-NH₂ (1.2 eq.) | R₂-NH (1.2 eq.) | LiN(TMS)₂ (1.5 eq.) |
| Catalyst (mol%) | Pd₂(dba)₃ (2%) + Xantphos (4%) | Pd₂(dba)₃ (2%) + RuPhos (4%) | Pd(OAc)₂ (2%) + BrettPhos (4%) |
| Base (eq.) | Cs₂CO₃ (1.4) | NaOtBu (1.4) | K₃PO₄ (2.0) |
| Solvent | Toluene | 1,4-Dioxane | Toluene |
| Temperature | 110 °C | 100 °C | 110 °C |
| Time | 8-16 h | 4-12 h | 12-24 h |
| Typical Yield | 70-90% | 80-95% | 60-80% |
Disclaimer: Yields are representative and based on similar substrates; optimization is recommended.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), phosphine ligand (e.g., Xantphos, 0.04 eq.), and base (e.g., Cs₂CO₃, 1.4 eq.) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), and anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 110 °C) in a preheated oil bath with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the 3-amino-6-chloroisoquinoline derivative.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.[7][9]
Sonogashira Coupling: C-C (Alkyne) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is exceptionally useful for synthesizing alkynyl-substituted isoquinolines, which serve as versatile intermediates for further transformations or as final products in drug discovery programs. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[10]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) |
| Substrate | This compound | This compound |
| Coupling Partner | Terminal Alkyne (1.2 eq.) | Terminal Alkyne (1.5 eq.) |
| Pd Catalyst (mol%) | Pd(PPh₃)₂Cl₂ (2%) | Pd₂(dba)₃ (2%) |
| Cu Co-Catalyst | CuI (4 mol%) | None |
| Ligand (mol%) | PPh₃ (4%) | XPhos (4%) |
| Base (eq.) | Et₃N (2.0) | Cs₂CO₃ (2.0) |
| Solvent | THF or DMF | 1,4-Dioxane |
| Temperature | Room Temp to 60 °C | 100 °C |
| Time | 1-4 h | 6-12 h |
| Typical Yield | 80-95% | 75-90% |
Disclaimer: Yields are representative and based on similar substrates; optimization is recommended.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent/Solvent Addition: Add anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 2.0 eq.). Finally, add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 60 °C). Monitor for completion by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 3-alkynyl-6-chloroisoquinoline product.
Figure 4: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.[10][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-Bromo-6-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products. The selective functionalization of substituted isoquinolines is therefore of significant interest for the generation of novel molecular entities with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 3-Bromo-6-chloroisoquinoline. The inherent reactivity difference between the C-Br and C-Cl bonds allows for chemoselective amination at the 3-position, leaving the 6-chloro substituent available for subsequent transformations. This approach enables the synthesis of a diverse array of 3-amino-6-chloroisoquinoline derivatives, which are valuable intermediates in drug discovery programs. A study on the selective amination of the structurally similar 6-bromo-2-chloroquinoline has demonstrated the feasibility of targeting the aryl bromide in the presence of an aryl chloride.[1]
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) and palladium(II) intermediate. The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2]
The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally promoting the key oxidative addition and reductive elimination steps.[3]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the selective Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The data is based on established protocols for similar heteroaryl bromides and serves as a guide for reaction optimization.[1][3][4]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 8 | 75-85 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 70-80 |
| 5 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 110 | 12 | 90-98 |
| 6 | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Dioxane | 100 | 24 | 85-95 |
Experimental Protocols
The following are detailed protocols for the selective Buchwald-Hartwig amination of this compound. These protocols can be adapted for various amines, and optimization of reaction parameters may be necessary to achieve optimal results for specific substrates.
General Procedure for Amination with Aryl and Aliphatic Amines
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the corresponding amine to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-amino-6-chloroisoquinoline derivative.
Protocol for Amination with a Cyclic Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 mmol, 242.5 mg)
-
Morpholine (1.2 mmol, 104 µL)
-
Pd₂(dba)₃ (0.015 mmol, 13.7 mg)
-
Xantphos (0.03 mmol, 17.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound and morpholine to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 3-(morpholin-4-yl)-6-chloroisoquinoline.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig amination protocol.
Catalytic Cycle Diagram
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Functionalization of 3-Bromo-6-chloroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoquinoline scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. The targeted functionalization of substituted isoquinolines is a cornerstone of modern medicinal chemistry. 3-Bromo-6-chloroisoquinoline presents a valuable starting material for the synthesis of diverse derivatives due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl > F.[1] This principle allows for the selective functionalization at the more reactive C3-bromo position, while leaving the C6-chloro position available for subsequent transformations.
This document provides detailed protocols and reaction conditions for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Cyanation—for the selective functionalization of this compound at the C3 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organoboron species and an organic halide.[2][3] This reaction is highly effective for introducing aryl or vinyl substituents at the C3 position of the isoquinoline core.
Application Data
The following table summarizes representative reaction conditions for the selective Suzuki-Miyaura coupling at the C3-bromo position, extrapolated from similar substrates.[4]
| Coupling Partner (1.2 eq.) | Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 75-85 |
| (E)-Styrylboronic acid | Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₃PO₄ | Toluene | 110 | 10 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).[4]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-6-chloroisoquinoline.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] It allows for the introduction of a wide range of primary and secondary amines at the C3 position. The weaker C-Br bond is more readily cleaved by the palladium catalyst in the oxidative addition step compared to the stronger C-Cl bond, ensuring high selectivity.[1]
Application Data
The following table outlines typical conditions for the Buchwald-Hartwig amination, based on established protocols for similar bromo-substituted heterocycles.[1][6]
| Amine (1.2 eq.) | Catalyst (mol%) | Ligand (mol%) | Base (1.4 eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 90-110 | 4-12 | 80-95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 8-16 | 75-90 |
| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 110 | 6-12 | 80-92 |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | THF | 80 | 12-24 | 70-85 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., Cs₂CO₃, 1.4 equiv) to a dry Schlenk tube.[1]
-
Add this compound (1.0 equiv) and the anhydrous solvent (e.g., toluene or dioxane).
-
Add the amine (1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 90-110 °C) with stirring.[1]
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-amino-6-chloroisoquinoline product.
Workflow Diagram: Buchwald-Hartwig Amination```dot
Caption: General workflow for Sonogashira coupling.
Cyanation Reactions
The introduction of a nitrile group is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation offers a reliable method for this conversion. Non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly used. [7][8]
Application Data
The following table summarizes conditions for the palladium-catalyzed cyanation of aryl bromides. [7][8]
| Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|---|
| K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | None | Na₂CO₃ (0.2) | NMP | 100-120 | 3-5 | 80-95 |
| Zn(CN)₂ | Pd₂(dba)₃ (1) | dppf (2) | - | DMF | 120 | 6-12 | 85-95 |
| K₄[Fe(CN)₆] | NiCl₂(glyme) (5) | JosiPhos (6) | K₃PO₄ (2) | t-AmylOH/H₂O | 100 | 18 | 75-90 |
NMP = N-Methyl-2-pyrrolidone; DMF = Dimethylformamide
Experimental Protocol: Palladium-Catalyzed Cyanation
-
To a reaction vessel, add this compound (1.0 equiv), the cyanide source (e.g., K₄[Fe(CN)₆], ~0.3-0.4 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 equiv), and a base (e.g., Na₂CO₃, 0.2 equiv). [7]2. Establish an inert atmosphere (Nitrogen or Argon). [7]3. Add a polar aprotic solvent, such as NMP or DMF. [7]4. Heat the reaction mixture to 100-120 °C with efficient stirring. [7]5. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Filter the resulting slurry through a pad of Celite®.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material via silica gel chromatography to obtain 6-chloro-isoquinoline-3-carbonitrile.
Workflow Diagram: Cyanation Reaction
Caption: General workflow for palladium-catalyzed cyanation.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromo-6-chloroisoquinoline in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of inhibitory activity and selectivity against various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer. 3-Bromo-6-chloroisoquinoline is a key starting material that offers two distinct reactive sites for sequential modification, making it an ideal template for the construction of diverse libraries of kinase inhibitors. The differential reactivity of the C3-bromo and C6-chloro positions under palladium-catalyzed cross-coupling conditions enables controlled and selective synthesis of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting Src family kinases (SFKs) such as LCK and SRC.
Key Synthetic Strategies
The synthetic utility of this compound lies in its amenability to sequential, site-selective functionalization. The carbon-bromine bond at the C3 position is more reactive than the carbon-chlorine bond at the C6 position in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This reactivity difference allows for the selective introduction of substituents at the C3 position, followed by subsequent modification at the C6 position.
General Synthetic Workflow
The overall synthetic strategy involves a two-step, one-pot or sequential cross-coupling approach to introduce diverse functionalities at the C3 and C6 positions of the isoquinoline core.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are representative methods for the synthesis of kinase inhibitors from this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3 Position
This protocol details a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the C3 position of this compound.
Reagents and Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-6-chloroisoquinoline derivative.
Protocol 2: Buchwald-Hartwig Amination at the C6 Position
This protocol details a standard procedure for the palladium-catalyzed Buchwald-Hartwig amination of the 3-aryl-6-chloroisoquinoline intermediate with an aniline derivative.
Reagents and Materials:
-
3-Aryl-6-chloroisoquinoline intermediate (from Protocol 1)
-
Aniline derivative (e.g., 3-chloroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the 3-aryl-6-chloroisoquinoline (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-6-(arylamino)isoquinoline derivative.
Targeted Kinase Signaling Pathways
The kinase inhibitors synthesized using this compound can be designed to target key signaling molecules involved in cell proliferation, survival, and migration. The Src family of non-receptor tyrosine kinases, including LCK and SRC, are critical mediators of these processes and are often overexpressed or hyperactivated in various cancers.
Caption: SRC Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical series of kinase inhibitors derived from this compound, targeting LCK and SRC kinases. The data is illustrative and based on values reported for structurally related compounds.
| Compound ID | R¹ (at C3) | R² (at C6) | LCK IC₅₀ (nM) | SRC IC₅₀ (nM) |
| Hypothetical-1 | 4-Methoxyphenyl | 3-Chloroanilino | 50 | 75 |
| Hypothetical-2 | 3-Hydroxyphenyl | 3-Chloroanilino | 35 | 60 |
| Hypothetical-3 | Pyridin-4-yl | 3-Chloroanilino | 20 | 45 |
| Hypothetical-4 | 4-Methoxyphenyl | 4-Fluoroanilino | 65 | 90 |
| Hypothetical-5 | 4-Methoxyphenyl | Aniline | 80 | 110 |
Structure-Activity Relationship (SAR) Analysis
Based on the hypothetical data and known SAR for similar kinase inhibitors, the following trends can be inferred:
-
Substitution at C3: The introduction of aryl or heteroaryl groups at the C3 position is crucial for potent inhibitory activity. The electronic and steric properties of this substituent can significantly influence binding affinity. For instance, the presence of a hydrogen bond donor like a hydroxyl group (Hypothetical-2) or a nitrogen-containing heterocycle (Hypothetical-3) can enhance potency.
-
Substitution at C6: The nature of the amino substituent at the C6 position plays a key role in modulating selectivity and potency. The presence of electron-withdrawing groups on the aniline ring, such as a chloro group (Hypothetical-1, -2, -3), often leads to improved activity compared to unsubstituted aniline (Hypothetical-5).
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors. The differential reactivity of its two halogen atoms allows for controlled and sequential functionalization, enabling the generation of diverse chemical libraries for screening against various kinases. The protocols and pathways described herein provide a foundational framework for researchers in the field of drug discovery to design and synthesize potent and selective kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.
Application Notes: Selective Suzuki Coupling of 3-Bromo-6-chloroisoquinoline
Introduction and Key Applications
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 3-Bromo-6-chloroisoquinoline is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C3 (bromo) and C6 (chloro) positions allows for sequential, site-selective functionalization. This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling at the C3-bromo position, a transformation that is critical for the synthesis of novel isoquinoline derivatives. These derivatives are key scaffolds in the development of pharmaceuticals, including kinase inhibitors and other therapeutic agents.
Principle of Selectivity: C-Br vs. C-Cl
In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides generally follows the order: I > Br > OTf > Cl.[1] This difference in reactivity is based on the bond dissociation energies of the carbon-halogen bonds and their rates of oxidative addition to the palladium(0) catalyst. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for chemoselective coupling at the C3 position of this compound while leaving the C6-chloro group intact for subsequent chemical modifications. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, high selectivity for the mono-arylated product can be achieved.[1]
Optimization of Reaction Conditions
Several factors can be optimized to maximize the yield and selectivity of the Suzuki coupling reaction:
-
Catalyst and Ligand: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide excellent results for cross-coupling of heteroaryl chlorides, and by extension, improve the efficiency and selectivity for less reactive C-Br bonds.[2][3] Pre-catalysts like Pd(dppf)Cl₂ and classic catalysts such as Pd(PPh₃)₄ are also highly effective.
-
Base: The choice of base is crucial for activating the boronic acid.[4] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can impact the reaction rate and yield. An aqueous solution of the base is often used to facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is frequently employed.[5] The aqueous phase helps to dissolve the inorganic base, while the organic phase solubilizes the substrate and catalyst. It is imperative to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Temperature: Reaction temperatures typically range from 80 °C to 110 °C. Higher temperatures may be required for less reactive boronic acids but can also lead to a decrease in selectivity and catalyst decomposition.
Representative Data for Selective Suzuki Coupling
The following table summarizes representative yields for the selective Suzuki coupling of this compound with various arylboronic acids under optimized conditions. Note: This data is illustrative and based on typical results for analogous bromo-chloro heterocyclic systems. Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 6-Chloro-3-phenylisoquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-Chloro-3-(4-methoxyphenyl)isoquinoline | 88-98 |
| 3 | 4-Fluorophenylboronic acid | 6-Chloro-3-(4-fluorophenyl)isoquinoline | 82-92 |
| 4 | 3-Tolylboronic acid | 6-Chloro-3-(3-tolyl)isoquinoline | 80-90 |
| 5 | 2-Thienylboronic acid | 6-Chloro-3-(thiophen-2-yl)isoquinoline | 75-85 |
Detailed Experimental Protocol
This protocol describes a general method for the palladium-catalyzed selective Suzuki coupling of this compound with an arylboronic acid at the C3 position.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equivalents) or Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (0.03-0.05 equiv.), and sodium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 (v/v) dioxane to water, to achieve a final substrate concentration of approximately 0.1 M.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-chloroisoquinoline.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the selective Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
Application Notes: Palladium-Catalyzed C-N Bond Formation with 3-Bromo-6-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. Functionalization of this core is crucial for the development of novel therapeutic agents. This document provides detailed application notes and a representative experimental protocol for the formation of a carbon-nitrogen (C-N) bond at the C-3 position of 3-Bromo-6-chloroisoquinoline.
The selective functionalization of di-halogenated heterocycles is a common challenge in medicinal chemistry. In the case of this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This difference in reactivity allows for the selective formation of a C-N bond at the C-3 position, leaving the C-6 chloro-substituent intact for potential subsequent transformations. This selective approach provides a powerful tool for building molecular complexity and generating diverse libraries of isoquinoline derivatives for drug discovery programs.
Key Applications
-
Kinase Inhibitor Synthesis: The 3-aminoisoquinoline core is a key pharmacophore in a variety of kinase inhibitors. Selective amination of this compound allows for the introduction of diverse amine functionalities to probe the ATP-binding site of target kinases.
-
Fragment-Based Drug Discovery (FBDD): The title compound serves as an excellent starting point for FBDD, where the subsequent modification of the C-6 position can be used to grow the fragment into a lead compound.
-
Lead Optimization: The protocol allows for the rapid generation of analogues to explore Structure-Activity Relationships (SAR), aiding in the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical outcomes for the Buchwald-Hartwig amination of this compound with various amines under standardized conditions. Please note that these are representative yields and may vary based on the specific reaction conditions and the scale of the reaction.
| Entry | Amine Partner | Product | Typical Yield (%) |
| 1 | Morpholine | 6-chloro-3-(morpholin-4-yl)isoquinoline | 85-95% |
| 2 | Aniline | N-phenyl-6-chloroisoquinolin-3-amine | 70-85% |
| 3 | Piperazine | 6-chloro-3-(piperazin-1-yl)isoquinoline | 80-90% |
| 4 | Benzylamine | N-benzyl-6-chloroisoquinolin-3-amine | 75-88% |
Experimental Protocols
Protocol: Selective Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling reaction between this compound and morpholine. This reaction selectively forms the C-N bond at the more reactive C-3 (bromo) position.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and Xantphos (0.04 eq, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 eq) followed by anhydrous toluene.
-
Amine Addition: Add morpholine (1.2 eq) to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-chloro-3-(morpholin-4-yl)isoquinoline.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Toluene is a flammable and volatile solvent. All operations should be performed in a well-ventilated fume hood.
Visualizations
Caption: General workflow for the Buchwald-Hartwig amination.
Application Notes & Protocols: 3-Bromo-6-chloroisoquinoline in Analgesic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[2] The 3-bromo-isoquinoline core, in particular, serves as a versatile synthetic intermediate for the generation of diverse libraries of compounds through cross-coupling reactions, such as the Suzuki coupling reaction.[1][2] This allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent analgesic candidates. The bromine atom at the 3-position provides a reactive handle for the introduction of various aryl and heteroaryl moieties, enabling the fine-tuning of pharmacological properties.
Synthetic Application: A Scaffold for Novel Analgesics
3-Bromo-6-chloroisoquinoline can be utilized as a key starting material for the synthesis of novel analgesic compounds. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space for analgesic activity.
General Synthetic Protocol: Suzuki Coupling of 3-Bromo-isoquinoline Derivatives
The following protocol is a general method for the synthesis of 3-aryl-isoquinoline derivatives from a 3-bromo-isoquinoline precursor. This method can be adapted for this compound.
Objective: To synthesize a library of 3-aryl-isoquinoline derivatives for analgesic screening.
Materials:
-
3-Bromo-isoquinoline derivative (e.g., this compound)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 3-bromo-isoquinoline derivative (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling nitrogen gas through it for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture at 80-100°C under a nitrogen atmosphere for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Biological Evaluation Protocols
The following are standard preclinical models for assessing the analgesic and anti-inflammatory properties of novel compounds.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This is a widely used model for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of hind limbs) due to the release of endogenous pain mediators.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Divide the mice into groups (n=6 per group): vehicle control, positive control (e.g., Diclofenac Sodium, 10 mg/kg), and test compound groups (various doses).
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes for a period of 10-20 minutes.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity
This model is used to evaluate the anti-inflammatory potential of a compound by measuring the reduction of edema induced by carrageenan injection in the rat paw.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Divide the rats into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
Data Presentation
The following tables represent hypothetical data for a series of 3-bromo-isoquinoline derivatives (Compounds A, B, and C) to illustrate how quantitative data should be structured.
Table 1: Analgesic Activity of 3-Bromo-Isoquinoline Derivatives in Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | 45.3 ± 2.1 | - |
| Diclofenac Sodium | 10 | 12.8 ± 1.5 | 71.7 |
| Compound A | 10 | 25.6 ± 1.9 | 43.5 |
| Compound B | 10 | 18.2 ± 1.7 | 59.8 |
| Compound C | 10 | 30.1 ± 2.3 | 33.5 |
Table 2: Anti-inflammatory Activity of 3-Bromo-Isoquinoline Derivatives in Carrageenan-Induced Paw Edema Test
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | - |
| Indomethacin | 10 | 65.4 |
| Compound A | 20 | 48.2 |
| Compound B | 20 | 55.1 |
| Compound C | 20 | 41.9 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Synthesis and Screening of Analgesic Isoquinolines.
Hypothesized Signaling Pathway
Caption: Potential Mechanism of Action via COX-2 Inhibition.
Conclusion
While direct evidence for the analgesic applications of this compound is currently lacking in published literature, the 3-bromo-isoquinoline scaffold represents a valuable starting point for the discovery of new analgesic and anti-inflammatory drugs. The synthetic and screening protocols provided herein offer a robust framework for researchers to synthesize and evaluate novel derivatives, including those based on the this compound core. Further investigation into this specific compound and its analogues is warranted to explore their therapeutic potential.
References
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents Utilizing 3-Bromo-6-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel anti-inflammatory agents derived from 3-Bromo-6-chloroisoquinoline. The protocols outlined below are based on established synthetic methodologies, specifically the Suzuki-Miyaura cross-coupling reaction, and standard in vitro assays for assessing anti-inflammatory activity.
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2] The strategic functionalization of the isoquinoline scaffold offers a promising avenue for the development of novel therapeutic agents. This compound is a key starting material, providing two reactive sites for chemical modification, allowing for the synthesis of a diverse library of compounds.
This document details the synthesis of a representative 3-aryl-6-chloroisoquinoline derivative and outlines the protocol for evaluating its anti-inflammatory properties through the inhibition of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). Additionally, the underlying cellular signaling pathway, the NF-κB pathway, which is a critical regulator of inflammation, is discussed.
Synthesis of 3-(4-methoxyphenyl)-6-chloroisoquinoline: A Representative Protocol
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, making it an ideal choice for coupling aryl boronic acids with this compound.[1][3]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Protocol:
-
To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a 4:1 mixture of toluene and water (10 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-(4-methoxyphenyl)-6-chloroisoquinoline.
Biological Evaluation: In Vitro COX-2 Inhibition Assay
The anti-inflammatory activity of the synthesized compound can be assessed by its ability to inhibit the COX-2 enzyme, a key mediator of inflammation.[4][5]
Experimental Workflow:
Caption: Workflow for in vitro COX-2 inhibition assay.
Protocol:
-
Compound Preparation: Prepare a stock solution of the synthesized 3-(4-methoxyphenyl)-6-chloroisoquinoline in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.
-
Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme solution, the test compound at various concentrations, and a reaction buffer.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid (the substrate for COX-2) to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Detection: Measure the amount of prostaglandin E2 (PGE2), a product of the COX-2 reaction, using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to a vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Representative Biological Data
The following table summarizes representative quantitative data for isoquinoline derivatives as COX-2 inhibitors, based on literature findings for structurally similar compounds.
| Compound | Target | IC₅₀ (µM) | Reference |
| Representative Isoquinoline Derivative | COX-2 | 0.5 - 5.0 | [6] |
| Celecoxib (Reference Drug) | COX-2 | 0.04 - 0.1 | [4] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many isoquinoline derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB signaling pathway.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. The synthesized isoquinoline derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing NF-κB activation.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of novel isoquinoline-based anti-inflammatory agents. The Suzuki-Miyaura coupling provides an efficient method for the generation of a diverse range of 3-aryl-6-chloroisoquinoline derivatives. The subsequent evaluation of these compounds for their ability to inhibit key inflammatory mediators like COX-2 and to modulate signaling pathways such as NF-κB can lead to the identification of promising new drug candidates for the treatment of inflammatory diseases. The protocols and information provided herein offer a comprehensive guide for researchers in this exciting field of drug discovery.
References
- 1. jptcp.com [jptcp.com]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
Application Notes and Protocols for 3-Bromo-6-chloroisoquinoline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-bromo-6-chloroisoquinoline as a versatile intermediate in the synthesis of complex heterocyclic molecules. The protocols outlined below focus on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions enable the introduction of diverse functionalities at the 3-position of the isoquinoline core, paving the way for the development of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.
Introduction
This compound is a valuable building block for the synthesis of a wide array of substituted isoquinoline derivatives. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling regioselective modifications. The resulting substituted isoquinolines are key scaffolds in many biologically active compounds, including anticancer agents that target signaling pathways like the PI3K/Akt/mTOR pathway.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of a related isomer, 6-bromo-3-chloroisoquinoline, is presented in Table 1. While the exact properties of this compound may differ slightly, this data provides a useful reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrClN | [4] |
| Molecular Weight | 242.50 g/mol | [4] |
| CAS Number | 552331-06-3 | [4] |
| Appearance | Solid | [5] |
| Purity | ≥97% | [6] |
Table 1: Physicochemical Properties of 6-Bromo-3-chloroisoquinoline.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is instrumental in synthesizing 3-aryl or 3-vinyl-6-chloroisoquinolines. These products can serve as precursors to a variety of biologically active molecules, including kinase inhibitors.[7][8]
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-chloroisoquinoline.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
[Image of the Buchwald-Hartwig amination of this compound with an amine]
[Image of the Sonogashira coupling of this compound with a terminal alkyne]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Biological Relevance: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. I[1][2]soquinoline derivatives synthesized using the methodologies described above have shown promise as inhibitors of this pathway. By functionalizing the isoquinoline core, it is possible to design molecules that specifically interact with key kinases in this cascade, such as PI3K, Akt, or mTOR, thereby inhibiting tumor growth.
[3][9]DOT Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of diverse heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these notes provide efficient and modular routes to functionalize the isoquinoline core. The resulting derivatives, particularly those designed to inhibit key cellular signaling pathways such as the PI3K/Akt/mTOR pathway, hold significant promise for the development of novel therapeutics in oncology and other disease areas. The provided protocols serve as a foundation for researchers to explore the rich chemistry of this scaffold and to design and synthesize next-generation bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-6-chloroisoquinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 3-Bromo-6-chloroisoquinoline in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am planning my first Suzuki coupling with this compound. Which halogen is expected to react selectively?
A1: In palladium-catalyzed Suzuki couplings, the reactivity of organic halides generally follows the trend: I > Br > OTf >> Cl.[1][2][3] Therefore, under standard conditions, the carbon-bromine (C-Br) bond at the 3-position of the isoquinoline ring is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position. This inherent difference in reactivity allows for the selective formation of a carbon-carbon bond at the C-3 position while leaving the C-Cl bond intact.[2]
Q2: My reaction is resulting in a low yield of the desired 3-aryl-6-chloroisoquinoline. What are the most common initial checks I should perform?
A2: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step:
-
Reagent Quality: Boronic acids can degrade via protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Ensure your boronic acid is fresh and pure. Palladium catalysts and phosphine ligands are sensitive to air and can oxidize, leading to deactivation.[1]
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are readily oxidized by oxygen, which is a primary cause of catalyst deactivation and low yields.[1][2] It is critical to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire experiment.
-
Solvent and Base Purity: Use anhydrous, degassed solvents.[1] Water is often used as a co-solvent, but it should also be degassed. Ensure your base is of high purity and has been stored correctly.
Q3: I am observing significant amounts of side products. What are they and how can I minimize them?
A3: Several side reactions can compete with your desired cross-coupling, reducing the overall yield.
-
Protodeboronation: This is the premature replacement of the boronic acid group with a hydrogen atom.[1] To mitigate this, consider using a more stable boronic ester (e.g., pinacol ester or MIDA boronate), choosing a milder base, or reducing the reaction temperature and time.[1][3]
-
Homocoupling: This is the formation of a biaryl product from two molecules of your boronic acid coupling partner. The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid.[1][4] Rigorous degassing and maintaining a strict inert atmosphere are the best preventative measures.
-
Dehalogenation: This side reaction involves the replacement of the bromine atom on your this compound with a hydrogen atom.[4] This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture. Optimizing the base and solvent system can help minimize this pathway.
-
Reaction at C-6 (Chloro position): While less likely, coupling at the C-Cl position can occur under harsh conditions or with catalyst systems specifically designed for activating C-Cl bonds.[5] If you observe the doubly coupled product, consider lowering the reaction temperature, reducing the reaction time, or using a less active catalyst system.
Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my reaction?
A4: The choice of reagents is critical for achieving high selectivity and yield.[4] A screening of different combinations is often necessary. The tables below provide a starting point for optimization. Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[5][6] For the base, inorganic options like K₂CO₃ or K₃PO₄ are common and effective.[2][3] A mixed solvent system, such as dioxane/water or THF/water, is frequently used to dissolve both the organic and inorganic reagents.[3][6]
Data Presentation: Component Screening for Selective Suzuki Coupling
The following tables summarize common parameters for optimizing the selective Suzuki coupling at the C-3 position of this compound.
Table 1: Catalyst and Ligand Screening
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes | Source |
| Pd(OAc)₂ | PPh₃ | 2-5 | A standard, cost-effective combination for C-Br activation. | [2] |
| Pd(PPh₃)₄ | None | 2-5 | A common, air-stable Pd(0) source. No additional ligand needed. | [7] |
| PdCl₂(dppf) | None | 2-5 | Often highly effective for heteroaromatic substrates. | [2] |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | 1-3 | Highly active systems, can sometimes improve yields with challenging substrates. | [3][5] |
Table 2: Base and Solvent Screening
| Base | Solvent System (v/v) | Typical Temperature (°C) | Notes | Source |
| K₂CO₃ | Dioxane / H₂O (e.g., 4:1) | 90 - 100 | A very common and effective combination for Suzuki couplings. | [2][8] |
| K₃PO₄ | Toluene / H₂O (e.g., 5:1) | 90 - 110 | A stronger base that can be beneficial for some substrates. | [3][8] |
| Cs₂CO₃ | Dioxane or THF | 80 - 100 | A highly effective but more expensive base. | [3][9] |
| Na₂CO₃ | DMF / H₂O (e.g., 4:1) | 90 - 100 | Another standard carbonate base. | [10] |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the C-3 Position
This procedure outlines a representative method for the selective coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and degassed Water, 4:1 v/v)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture. Purge the flask with inert gas for another 5 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-6-chloroisoquinoline.[2]
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]
Caption: Step-by-step experimental workflow for setting up the Suzuki coupling reaction.
Caption: A troubleshooting flowchart for diagnosing and resolving low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 3-Bromo-6-chloroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yields and address common challenges in reactions involving 3-bromo-6-chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] Consequently, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 6-position. This difference in reactivity allows for selective functionalization at the C-3 position while leaving the C-6 chloro group available for subsequent transformations. Careful control of reaction conditions is crucial to ensure high selectivity.[1]
Q2: My reaction is suffering from low yield. What are the initial checks I should perform?
A2: Low yields can often be attributed to several fundamental factors. Before extensive optimization, verify the following:
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[2]
-
Reagent Purity: Confirm the purity of this compound and the coupling partner. Boronic acids, for example, can degrade over time.[2]
-
Solvent Quality: Use anhydrous and thoroughly degassed solvents to remove dissolved oxygen and water, which can interfere with the catalytic cycle.[2]
Q3: I am observing significant debromination of my starting material. How can this be minimized?
A3: The replacement of the bromine atom with hydrogen (debromination or hydrodehalogenation) is a common side reaction. To mitigate this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[2]
-
Base and Solvent Choice: Screen different bases and solvents. While some water may be necessary for certain coupling reactions, excess amounts can act as a proton source, leading to debromination.[2]
-
Temperature Control: Higher temperatures can sometimes increase the rate of debromination. If possible, run the reaction at the lowest effective temperature.[2]
Q4: How can I prevent the formation of homocoupled byproducts in my Suzuki-Miyaura reaction?
A4: Homocoupling of the boronic acid partner is another common side reaction. This can be addressed by:
-
Rigorous Degassing: Ensure a strictly oxygen-free environment throughout the reaction setup and duration.[2]
-
Stable Boronic Acid Derivatives: Consider using more stable boronic esters (e.g., pinacol esters) in place of boronic acids to reduce the likelihood of side reactions.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield Troubleshooting
Issue: The Suzuki-Miyaura coupling of this compound with a boronic acid or ester is resulting in low yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.
Data Presentation: Suzuki-Miyaura Reaction Optimization
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 45 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 65 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 6 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 6 | 92 |
Note: This data is representative and based on typical outcomes for similar substrates. Actual yields may vary.
Buchwald-Hartwig Amination: Low Yield Troubleshooting
Issue: The Buchwald-Hartwig amination of this compound with a primary or secondary amine is giving a low yield.
Troubleshooting Steps:
-
Catalyst and Ligand: The choice of ligand is critical. For heteroaryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often superior.[2] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is effectively reduced to the active Pd(0) species.
-
Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable.[4]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The solubility of the base and the palladium complex in the chosen solvent can impact the reaction rate.
-
Temperature: Amination of heteroaryl halides may require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[5]
Data Presentation: Buchwald-Hartwig Amination Optimization
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 50 |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 68 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 90 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.2) | THF | 80 | 12 | 88 |
Note: This data is representative and based on typical outcomes for similar substrates. Actual yields may vary.
Sonogashira Coupling: Low Yield Troubleshooting
Issue: The Sonogashira coupling of this compound with a terminal alkyne is inefficient.
Key Parameters to Investigate:
-
Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), this can sometimes lead to alkyne homocoupling (Glaser coupling). If this is a significant byproduct, a copper-free protocol may be beneficial.[6]
-
Amine Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used as both the base and often as the solvent or co-solvent.[7] Ensure it is anhydrous.
-
Palladium Source and Ligand: Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand are common. The choice of ligand can influence the reaction's efficiency.
-
Degassing: As with other cross-coupling reactions, removing oxygen is crucial to prevent both catalyst deactivation and alkyne homocoupling.[6]
Data Presentation: Sonogashira Coupling Optimization
| Entry | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | THF | 60 | 8 | 70 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | DMF | 80 | 6 | 85 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | TEA (3) | Toluene | 80 | 10 | 75 |
| 4 | Pd(PPh₃)₄ (5) | None | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 80 |
Note: This data is representative and based on typical outcomes for similar substrates. Actual yields may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried reaction tube.
-
Add this compound (1 equiv.) and the amine (1.1 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene) and seal the tube.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[5]
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (4 mol%).
-
Add anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Once complete, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[6]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
Technical Support Center: Synthesis of 3-Bromo-6-chloroisoquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-6-chloroisoquinoline derivatives.
Frequently Asked questions (FAQs)
Q1: What are the primary synthetic routes to obtain the this compound scaffold?
A1: The this compound core is typically synthesized through multi-step sequences that first construct the isoquinoline ring system, followed by selective halogenation, or by using appropriately substituted precursors in a ring-forming reaction. The two most common classical methods for constructing the isoquinoline ring are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.[1][2] Direct bromination and chlorination of the isoquinoline ring can also be employed, though regioselectivity can be a challenge.
Q2: What are the most common side reactions observed during the synthesis of this compound derivatives?
A2: Researchers may encounter several side reactions, including:
-
Over-halogenation: Introduction of additional bromine or chlorine atoms to the aromatic rings, leading to di- or tri-halogenated impurities.
-
Formation of positional isomers: Bromination or chlorination at other positions on the isoquinoline ring, resulting in a mixture of isomers that can be difficult to separate.
-
Incomplete cyclization: In reactions like the Bischler-Napieralski or Pomeranz-Fritsch, failure of the ring-closing step can lead to the persistence of starting materials or intermediates.
-
Retro-Ritter reaction: In the Bischler-Napieralski synthesis, a significant side reaction can be the formation of a styrene derivative.[3][4]
-
Hydrolysis of intermediates: Certain intermediates can be sensitive to moisture, leading to unwanted hydrolyzed byproducts.
Q3: How can I improve the regioselectivity of halogenation on the isoquinoline ring?
A3: Achieving high regioselectivity is crucial and can be influenced by several factors:
-
Choice of Halogenating Agent: Milder halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often provide better regioselectivity compared to harsher reagents like elemental bromine or chlorine gas.
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can significantly impact the position of halogenation. Lower temperatures generally favor kinetic control and can lead to higher selectivity.
-
Directing Groups: The presence of existing substituents on the isoquinoline ring will direct incoming electrophiles to specific positions. The electronic nature of these groups (electron-donating or electron-withdrawing) plays a key role.
Q4: What are the recommended purification techniques for this compound derivatives?
A4: Purification of the final product and intermediates is typically achieved through a combination of techniques:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials, reagents, and side products. A gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is commonly used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
-
Acid-Base Extraction: Exploiting the basicity of the isoquinoline nitrogen, extraction into an acidic aqueous layer, followed by washing of the organic layer to remove non-basic impurities, and subsequent basification and re-extraction can be a useful purification step.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction; incorrect reaction temperature; poor quality reagents; moisture contamination. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Ensure the reaction is conducted at the recommended temperature. Use freshly distilled solvents and high-purity reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple Products Observed | Lack of regioselectivity in halogenation; competing side reactions. | Optimize the choice of halogenating agent and reaction conditions (temperature, solvent). Consider a synthetic route that introduces the halogens at an earlier stage on the precursors to ensure correct positioning. |
| Formation of Tar-like Substances | High reaction temperatures; highly acidic or basic conditions leading to polymerization or degradation. | Lower the reaction temperature. Use milder reagents. Ensure efficient stirring to prevent localized overheating. |
| Difficulty in Product Isolation | Product is highly soluble in the work-up solvent; formation of an emulsion during extraction. | Use a different solvent for extraction. Add brine to the aqueous layer to break up emulsions. If the product is a solid, attempt to precipitate it by changing the solvent system. |
| Product is Unstable | Inherent instability of the molecule; decomposition on silica gel during chromatography. | Purify the product quickly and at low temperatures. Consider using a different stationary phase for chromatography (e.g., alumina) or using a purification method that does not involve chromatography, such as recrystallization. |
Experimental Protocols
General Protocol for Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a common method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines.[5]
-
Amide Formation: A suitable phenethylamine is acylated with an appropriate acid chloride or anhydride to form the corresponding β-phenylethylamide.
-
Cyclization: The amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), and heated to induce intramolecular electrophilic aromatic substitution, leading to the formation of a 3,4-dihydroisoquinoline.[6]
-
Aromatization: The resulting 3,4-dihydroisoquinoline is then oxidized to the aromatic isoquinoline using a dehydrogenating agent like palladium on carbon (Pd/C) or sulfur.
General Protocol for Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis.[1]
-
Schiff Base Formation: A benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form a benzalaminoacetal (a Schiff base).
-
Cyclization: The Schiff base is then treated with a strong acid, such as concentrated sulfuric acid, to catalyze an intramolecular electrophilic cyclization onto the aromatic ring, forming the isoquinoline nucleus.[7]
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound derivatives.
Caption: A decision-making flowchart for troubleshooting common issues during the synthesis.
References
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Purification of 3-Bromo-6-chloroisoquinoline Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-6-chloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, like many organic solids, are recrystallization and column chromatography.[1] The choice between these methods often depends on the impurity profile and the scale of the purification.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent is one in which this compound has low solubility at room temperature but high solubility at the solvent's boiling point.[2] It is also crucial that the impurities have different solubility characteristics than the desired compound. Preliminary small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, and mixtures thereof) are recommended to identify the optimal solvent or solvent system.
Q3: What are the typical stationary and mobile phases for column chromatography of this compound?
A3: For column chromatography, silica gel is a commonly used stationary phase.[3][4] The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[3][5] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) analysis before performing the column.
Q4: My purified this compound product is colored, but it should be a white solid. What should I do?
A4: Colored impurities can often be removed by treating the solution of your compound with activated charcoal before the final crystallization or after column chromatography.[6] The colored impurities adsorb onto the surface of the charcoal, which can then be removed by hot filtration.
Q5: What are the potential impurities I might encounter in the synthesis of this compound?
A5: Potential impurities can include starting materials, reagents, and byproducts from the synthetic route. For halogenated isoquinolines, common impurities might include isomers (e.g., other bromo-chloro-isoquinoline isomers), dehalogenated products (e.g., 6-chloroisoquinoline or 3-bromoisoquinoline), or di-halogenated species. The specific impurities will be highly dependent on the synthetic method used.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - Solution is not saturated.- Presence of impurities inhibiting crystallization.[6] | - Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.[6]- Add a seed crystal of pure product.[6]- Cool the solution in an ice bath for a longer period. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. |
| Low recovery of the purified product. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution.- Cool the solution thoroughly in an ice bath to maximize crystal formation.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[6] |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | - Inappropriate solvent system. | - Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity. If they remain at the baseline (low Rf), increase the polarity.[3] |
| Poor separation on the column. | - Column was overloaded with crude material.- The sample band was too broad.- The column was not packed properly (presence of air bubbles or channels). | - Use a higher ratio of silica gel to crude product (a general guideline is 30:1 to 100:1 by weight).- Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[7]- Ensure the column is packed uniformly without any cracks or bubbles.[4] |
| Compound is stuck on the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Cracked or channeled column bed. | - The silica gel was not properly settled.- The solvent level dropped below the top of the stationary phase. | - Gently tap the column during packing to ensure a uniform bed.- Always keep the solvent level above the silica gel bed. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis: Determine the appropriate solvent system by running TLC plates of the crude material with different ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate). The ideal system will give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a small layer of sand.[4]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[8]
-
Allow the silica to settle, tapping the column gently to remove air bubbles.[4]
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be evaporated.
-
Carefully add the sample solution to the top of the column.[7]
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
General Protocol for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved.[2]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or place them in a desiccator to remove residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography issues.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Cross-Coupling with 3-Bromo-6-chloroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloroisoquinoline in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving selective cross-coupling with this compound?
A1: The key to selective functionalization lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: C-I > C-Br > C-Cl > C-F.[1] This is primarily attributed to the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond.[1][2][3] By carefully controlling reaction conditions, one can achieve selective coupling at the more reactive C3-Bromo position while leaving the C6-Chloro position intact for subsequent transformations.[4]
Q2: How do I choose between Suzuki, Buchwald-Hartwig, and Sonogashira coupling for my synthesis?
A2: The choice of reaction depends on the type of bond you intend to form:
-
Suzuki-Miyaura Coupling: Choose this for forming new carbon-carbon (C-C) bonds, typically for introducing aryl, heteroaryl, or vinyl groups.[5][6] It is widely used due to the commercial availability and stability of boronic acids and their derivatives.[7]
-
Buchwald-Hartwig Amination: Select this reaction for forming carbon-nitrogen (C-N) bonds to introduce primary or secondary amines.[8][9] This method has largely replaced harsher traditional methods for synthesizing aryl amines.[8]
-
Sonogashira Coupling: This is the preferred method for forming carbon-carbon (C-C) bonds with terminal alkynes, leading to the synthesis of internal alkynes.[10][11]
Q3: What is the role of the ligand in controlling selectivity and reactivity?
A3: The ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity and selectivity.[12]
-
Reactivity: Electron-rich and sterically bulky phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting oxidative addition step, enabling reactions with less reactive chlorides.[12][13] For selective C-Br coupling, less forcing ligands may be sufficient.
-
Selectivity: The steric and electronic properties of the ligand can influence which C-X bond is activated.[14] Bulky ligands can sometimes promote over-functionalization (di-coupling), so a careful balance is needed.[15] The choice of ligand can be the determining factor in inverting conventional site selectivity in some dihalogenated heteroarenes.[16]
Q4: Can I couple at the C6-Chloro position?
A4: Yes, but it requires more forcing conditions. Typically, you would first perform a selective coupling at the C3-Bromo position. The resulting product, a 3-substituted-6-chloroisoquinoline, can then undergo a second cross-coupling reaction at the C6 position. This second step will likely require a more active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich ligand like those from the Buchwald or Fu groups), higher temperatures, and longer reaction times.[13][17]
Catalyst Selection and Troubleshooting Guides
This section provides specific guidance for common cross-coupling reactions. The conditions provided are starting points and may require optimization.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Selectively couple an aryl or vinyl boronic acid at the C3-Bromo position.
General Protocol: To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst, a ligand, and a base. Add degassed solvent(s). Heat the reaction mixture with stirring and monitor by TLC or LC-MS.[4]
Recommended Starting Conditions for C3-Br Selectivity:
| Parameter | Condition | Rationale / Comments |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a common Pd(II) precatalyst used with an external ligand.[18] |
| Ligand | PPh₃ (if using Pd(OAc)₂) or SPhos / XPhos (for more challenging substrates) | PPh₃ is a standard, less-forcing ligand suitable for C-Br activation. Buchwald biaryl phosphine ligands can improve yields but may require careful temperature control to avoid C-Cl activation.[16][19] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq.) | An aqueous solution of an inorganic base is standard. The base activates the boronic acid for transmetalation.[7] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF | A mixture of an organic solvent and water is common for Suzuki couplings.[4] |
| Temperature | 80-100 °C | This temperature range is typically sufficient for C-Br coupling without significant reaction at the C-Cl bond.[4] |
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low temperature. | 1. Use a fresh catalyst or a more active precatalyst/ligand system (e.g., Pd₂(dba)₃/SPhos). 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Incrementally increase the temperature by 10 °C, monitoring for any di-substituted product. |
| Di-substitution (Coupling at both C3 and C6) | 1. Reaction temperature is too high. 2. Catalyst system is too active. 3. Reaction time is too long. | 1. Lower the reaction temperature. 2. Switch to a less active ligand (e.g., from XPhos to PPh₃). 3. Monitor the reaction closely and stop it once the mono-substituted product is maximized. |
| Protodeboronation of Boronic Acid | 1. Presence of oxygen. 2. Prolonged heating with aqueous base. | 1. Ensure all reagents and solvents are thoroughly degassed and the reaction is kept under an inert atmosphere. 2. Use a non-aqueous base like KF or shorten the reaction time. |
Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Selectively couple a primary or secondary amine at the C3-Bromo position.
General Protocol: Under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst, a ligand, and a strong, non-nucleophilic base in an anhydrous solvent. Heat the mixture and monitor the reaction's progress.[1][20]
Recommended Starting Conditions for C3-Br Selectivity:
| Parameter | Condition | Rationale / Comments |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst (1-2 mol%) | Buchwald precatalysts are highly active and reliable for C-N coupling.[9] |
| Ligand | Xantphos, BINAP, or a Biaryl Phosphine (e.g., XPhos) | Bidentate ligands like Xantphos and BINAP are effective.[8] Bulky monophosphine ligands like XPhos are often excellent for aminations.[13] |
| Base | NaOtBu, KOtBu, or Cs₂CO₃ (1.4-2.0 eq.) | Strong, sterically hindered bases are required to deprotonate the amine or the Pd-amine complex without competing as a nucleophile.[13] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 90-110 °C | This range should favor selective reaction at the C-Br bond. C-Cl amination typically requires higher temperatures.[1] |
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Base is not strong enough. 2. Ligand is not suitable for the specific amine. 3. Presence of water or oxygen. | 1. Switch from Cs₂CO₃ to NaOtBu. 2. Screen different classes of ligands (e.g., try a Josiphos-type ligand if a biaryl phosphine fails). 3. Use anhydrous solvents and ensure the system is well-purged with an inert gas. |
| Di-substitution | 1. Reaction temperature is too high. 2. High catalyst loading. | 1. Reduce the temperature. A selective reaction was achieved on 6-bromo-2-chloroquinoline at 110 °C.[20] 2. Lower the catalyst and ligand loading. |
| Reductive Dehalogenation | 1. Sterically hindered amine or aryl halide. 2. Unsuitable ligand. | 1. This is a common side reaction. Try a different ligand; bidentate ligands like dppf can sometimes suppress this pathway. |
Sonogashira Coupling (C-C Alkyne Formation)
Objective: Selectively couple a terminal alkyne at the C3-Bromo position.
General Protocol: In a flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst, and a copper(I) co-catalyst in an anhydrous amine solvent. Add the terminal alkyne (1.1-1.5 eq.) and stir at room temperature or with gentle heating.[21][22]
Recommended Starting Conditions for C3-Br Selectivity:
| Parameter | Condition | Rationale / Comments |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%) | These are the classic, reliable catalysts for Sonogashira couplings.[21] |
| Co-catalyst | CuI (1-5 mol%) | The copper(I) salt is crucial for activating the alkyne.[23][24] |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | The amine acts as both the base and often the solvent.[11] |
| Solvent (optional) | THF or DMF can be used as co-solvents. | If solubility is an issue, a co-solvent can be added. |
| Temperature | 25-60 °C | Sonogashira couplings are often successful at or near room temperature for reactive bromides, which strongly favors selectivity.[10] |
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient degassing (oxygen inhibits the reaction). | 1. Use fresh catalysts. 2. Thoroughly degas the solvent and reaction mixture by sparging with argon or using freeze-pump-thaw cycles. |
| Glaser Homocoupling of Alkyne | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Rigorously exclude oxygen from the reaction. 2. Reduce the amount of CuI. Consider a "copper-free" Sonogashira protocol if homocoupling is persistent. |
| Reaction at C6-Cl Position | 1. High reaction temperature. | 1. This is highly unlikely under standard Sonogashira conditions. If observed, immediately reduce the reaction temperature to room temperature. |
Visual Guides and Workflows
Below are diagrams created using Graphviz to illustrate key decision-making processes and workflows.
Caption: Catalyst selection decision tree for this compound.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Simplified palladium cross-coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 15. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jmcct.com [jmcct.com]
- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 20. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. kbfi.ee [kbfi.ee]
- 22. benchchem.com [benchchem.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
Overcoming low reactivity of 3-Bromo-6-chloroisoquinoline
Welcome to the technical support center for 3-Bromo-6-chloroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reactivity of this important synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl > F.[1][2] Therefore, for this compound, the carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position.[3] This differential reactivity is the foundation for achieving selective functionalization of the molecule.
Q2: Why is the 3-bromo position generally more reactive than the 6-chloro position?
The higher reactivity of the 3-bromo position is primarily due to the difference in bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker than the C-Cl bond.[1] In the context of a palladium-catalyzed cycle, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The weaker C-Br bond is cleaved more readily by the palladium catalyst, allowing the reaction to proceed under milder conditions compared to those required to activate the stronger C-Cl bond.[1]
Q3: Can I achieve selective functionalization at the 3-position?
Yes. The significant difference in reactivity between the bromine and chlorine substituents allows for highly selective cross-coupling reactions at the 3-position.[2][3] By carefully choosing the reaction conditions—such as the catalyst, ligand, base, and temperature—it is possible to functionalize the C-Br bond while leaving the C-Cl bond untouched for subsequent transformations. This makes this compound a valuable substrate for sequential or iterative cross-coupling strategies.[3]
Q4: Under what conditions might the 6-chloro position react?
Activating the less reactive 6-chloro position typically requires more forcing reaction conditions. These include:
-
Higher Temperatures: Increased thermal energy is needed to overcome the higher activation barrier for the oxidative addition to the C-Cl bond.[1]
-
Specialized Catalysts and Ligands: The use of highly active, electron-rich, and sterically demanding phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or bulky alkylphosphines like P(t-Bu)₃) is often necessary to facilitate the coupling of aryl chlorides.[3][4]
-
Stronger Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) may be required.[1]
Achieving a reaction at the 6-chloro position often runs the risk of di-substitution if the 3-bromo position has not been previously functionalized. For selective reaction at the 6-position on the bromo-chloro substrate, a two-step sequence is the standard approach.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: My selective Suzuki-Miyaura coupling at the 3-bromo position is giving a low yield or failing completely. What are the common causes and solutions?
Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, its quality can degrade over time. Consider using a more robust and air-stable pre-catalyst.
-
Inappropriate Ligand: While Pd(PPh₃)₄ can sometimes be effective, more electron-rich and bulky phosphine ligands often improve reaction efficiency, especially with heteroaromatic substrates.
-
Insufficient Base: The base is crucial for activating the boronic acid via the formation of a boronate complex, which facilitates transmetalation.[5] Ensure the base is strong enough, sufficiently soluble in the reaction medium, and used in adequate stoichiometric amounts (typically 2-3 equivalents). Anhydrous powdered potassium fluoride (KF) or aqueous solutions of sodium or potassium carbonate are common choices.[5][6]
-
Solvent and Degassing: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure solvents are thoroughly degassed via methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is often used to dissolve both the organic substrate and the inorganic base.[7]
-
Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines, which are often less reactive. Use high-quality boronic acid or consider using potassium trifluoroborate salts or boronate esters, which can be more stable.[5]
Q: I am observing significant starting material decomposition. How can I prevent this?
Decomposition can occur if the reaction temperature is too high or the reaction time is too long. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If decomposition persists, try lowering the temperature and screening different solvent/base combinations. The isoquinoline nitrogen can also coordinate to the palladium center, potentially leading to undesired pathways; using a ligand that binds strongly to palladium can mitigate this.
Buchwald-Hartwig Amination
Q: I am struggling with the C-N coupling at the 3-bromo position. What are the key parameters to optimize?
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but is highly dependent on the interplay between the catalyst, ligand, and base.[8]
-
Ligand Choice is Critical: This reaction is particularly sensitive to the choice of ligand. For challenging substrates, sterically hindered biarylphosphine ligands (e.g., Xantphos, BINAP, or Buchwald's generation of ligands) are often required to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[8][9]
-
Base Selection: The choice of base is crucial and depends on the amine's pKa. For primary and secondary alkylamines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (LiOtBu) is typically used. For less basic anilines, a weaker base like cesium carbonate (Cs₂CO₃) may be sufficient.[1]
-
Inert Atmosphere: Like other palladium-catalyzed reactions, this process is air-sensitive. Rigorous exclusion of oxygen and moisture is critical for success.
Sonogashira Coupling
Q: My Sonogashira coupling with this compound is failing. What are common pitfalls?
The Sonogashira coupling joins a terminal alkyne with an aryl halide.[10]
-
Copper(I) Co-catalyst: The traditional Sonogashira reaction requires a copper(I) salt (typically CuI) as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] Ensure the CuI source is fresh and not oxidized (it should be off-white, not green or brown).
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as a base and often as the solvent. It must be anhydrous and free of peroxides.[12]
-
Alkyne Homocoupling (Glaser Coupling): A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne. This can be minimized by maintaining a strictly anaerobic environment and by adding the alkyne slowly to the reaction mixture.
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different palladium catalyst/ligand system and a stronger base to deprotonate the alkyne directly.[13]
Quantitative Data Summary
The following tables provide representative conditions for achieving selective cross-coupling at the 3-bromo position of this compound. Conditions are based on established protocols for similar dihalogenated N-heteroarenes.[1][2][14]
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B |
| Substrate | This compound | This compound |
| Coupling Partner | Arylboronic Acid (1.2 eq) | Arylboronic Acid (1.5 eq) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Base | Na₂CO₃ (2 M aq.) (2.0 eq) | K₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane | DME / H₂O (4:1) |
| Temperature | 90 °C | 85 °C |
| Typical Yield | 70-90% | 75-95% |
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination
| Parameter | Condition A (Aliphatic Amine) | Condition B (Aromatic Amine) |
| Substrate | This compound | This compound |
| Coupling Partner | Cyclic secondary amine (1.2 eq) | Aniline derivative (1.2 eq) |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (4 mol%) | BINAP (3 mol%) |
| Base | NaOtBu (1.4 eq) | Cs₂CO₃ (1.5 eq) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 110 °C | 100 °C |
| Typical Yield | 65-85% | 60-80% |
Table 3: Representative Conditions for Selective Sonogashira Coupling
| Parameter | Condition A (Copper-Catalyzed) | Condition B (Copper-Free) |
| Substrate | This compound | This compound |
| Coupling Partner | Terminal Alkyne (1.2 eq) | Terminal Alkyne (1.5 eq) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Co-catalyst | CuI (4 mol%) | None |
| Base | Et₃N | Cs₂CO₃ (2.0 eq) |
| Solvent | THF | DMF |
| Temperature | 60 °C | 80 °C |
| Typical Yield | 70-95% | 65-85% |
Key Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position
This protocol details the synthesis of 3-phenyl-6-chloroisoquinoline.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3-phenyl-6-chloroisoquinoline.
Protocol 2: Selective Buchwald-Hartwig Amination at the 3-Position
This protocol details the synthesis of 3-(morpholino)-6-chloroisoquinoline.
-
Catalyst Pre-formation: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and Xantphos (0.04 eq) to a flame-dried Schlenk flask. Add anhydrous, degassed toluene. Stir for 10 minutes.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reaction: Seal the flask and remove it from the glovebox. Heat the mixture to 110 °C with stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 3-(morpholino)-6-chloroisoquinoline.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. scispace.com [scispace.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. kbfi.ee [kbfi.ee]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing dehalogenation in 3-Bromo-6-chloroisoquinoline reactions
Welcome to the technical support center for reactions involving 3-Bromo-6-chloroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a primary focus on preventing dehalogenation side reactions in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in cross-coupling reactions?
A1: The most prevalent side reaction is dehalogenation, where one or both halogen atoms are replaced by a hydrogen atom. This leads to the formation of 3-bromo-isoquinoline, 6-chloro-isoquinoline, or unsubstituted isoquinoline, reducing the yield of the desired cross-coupled product. Other potential side reactions include homocoupling of the organometallic reagent and catalyst decomposition at elevated temperatures.
Q2: Which halogen is more reactive in this compound?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 3-position is expected to be more reactive than the C-Cl bond at the 6-position. This allows for the potential for chemoselective cross-coupling at the 3-position. However, the electronic nature of the isoquinoline ring system also influences reactivity. Halogens on the pyridine ring (like the 3-bromo position) can exhibit different reactivity compared to those on the benzene ring (the 6-chloro position)[1].
Q3: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?
A3: Dehalogenation typically occurs via the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or trace amounts of water. The Pd-H species can then participate in the catalytic cycle, leading to the reductive cleavage of the carbon-halogen bond and the formation of a C-H bond.
Q4: Are N-heterocyclic halides like this compound particularly prone to dehalogenation?
A4: Yes, electron-deficient N-heterocyclic halides are often more susceptible to dehalogenation. The nitrogen atom in the isoquinoline ring can influence the electronic properties of the molecule and potentially coordinate to the palladium catalyst, affecting the reaction pathway.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
Dehalogenation is a common challenge in Suzuki-Miyaura couplings of halo-N-heterocycles. The following guide provides a systematic approach to mitigate this unwanted side reaction.
Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.
| Parameter | Recommendation to Reduce Dehalogenation | Rationale |
| Base | Use weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid strong alkoxide bases. | Stronger bases can promote the formation of Pd-H species. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands promote the desired reductive elimination over dehalogenation. |
| Solvent | Use aprotic solvents such as dioxane, THF, or toluene. Minimize the amount of protic co-solvents like water or alcohols. | Protic solvents can act as a source of hydrides. |
| Temperature | Lower the reaction temperature. | Higher temperatures can increase the rate of dehalogenation. |
| Catalyst | Use a pre-catalyst that readily forms the active Pd(0) species. | This can lead to a more efficient catalytic cycle for the desired coupling. |
Issue 2: Poor Reactivity and/or Dehalogenation in Buchwald-Hartwig Amination
Achieving high yields in Buchwald-Hartwig amination with this compound requires careful optimization to favor C-N bond formation over dehalogenation.
Caption: Logical relationships in optimizing Buchwald-Hartwig amination.
| Parameter | Recommendation to Reduce Dehalogenation | Rationale |
| Catalyst/Ligand | Use palladium pre-catalysts with bulky biarylphosphine ligands (e.g., XPhos, RuPhos). | These ligands facilitate the reductive elimination step and can suppress dehalogenation. |
| Base | Use strong, non-nucleophilic bases like NaOtBu or LHMDS. | These bases are effective at deprotonating the amine without promoting side reactions. |
| Solvent | Employ anhydrous, aprotic solvents such as toluene or dioxane. | Minimizes potential sources of protons that can lead to dehalogenation. |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate (typically 80-110 °C). | Reduces the likelihood of thermal decomposition and dehalogenation. |
| Atmosphere | Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). | Oxygen can lead to catalyst deactivation and side reactions. |
Experimental Protocols
The following are suggested starting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, designed to minimize dehalogenation. Further optimization may be required for specific substrates.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed for the chemoselective coupling at the 3-position.
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 242.50 | 0.5 | 1.0 |
| Arylboronic Acid | - | 0.6 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 |
| SPhos | 410.47 | 0.02 | 0.04 |
| K₃PO₄ | 212.27 | 1.0 | 2.0 |
| 1,4-Dioxane | - | 2.5 mL | - |
| Water | - | 0.5 mL | - |
Procedure:
-
To a dry reaction vial, add this compound (0.5 mmol), the arylboronic acid (0.6 mmol), and K₃PO₄ (1.0 mmol).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ (0.01 mmol) and SPhos (0.02 mmol) in degassed 1,4-dioxane (1 mL).
-
Add the degassed 1,4-dioxane (1.5 mL) and degassed water (0.5 mL) to the reaction vial containing the solids.
-
Add the catalyst stock solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is also designed for chemoselective amination at the 3-position.
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 242.50 | 0.5 | 1.0 |
| Amine | - | 0.6 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 |
| XPhos | 476.65 | 0.02 | 0.04 |
| NaOtBu | 96.06 | 0.7 | 1.4 |
| Toluene | - | 5.0 mL | - |
Procedure:
-
To a dry Schlenk flask under argon, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (0.7 mmol).
-
Add this compound (0.5 mmol) and anhydrous, degassed toluene (3 mL).
-
Add the amine (0.6 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
By following these guidelines and protocols, researchers can significantly improve the outcomes of their reactions with this compound and minimize the formation of unwanted dehalogenated byproducts.
References
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-6-chloroisoquinoline
Welcome to the technical support center for the synthesis of 3-bromo-6-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides answers to common questions and solutions for issues that may arise during the synthesis, particularly when moving from laboratory-scale to pilot or production-scale.
Q1: What is a common synthetic route for scaling up this compound?
A common and effective route involves a multi-step synthesis starting from 4-chloroaniline. The key steps typically include the formation of an N-arylacetamide, followed by a Vilsmeier-Haack cyclization to form a 2-chloro-3-formylquinoline derivative, which is then converted to the isoquinoline core. Subsequent bromination yields the final product. A crucial intermediate in many published routes is 6-chloroisoquinolin-3-ol (or its tautomer, 6-chloroisoquinolin-3(2H)-one). This intermediate can then be brominated.
Q2: My Vilsmeier-Haack cyclization is giving a low yield. What are the potential causes and solutions?
The Vilsmeier-Haack reaction is critical for forming the isoquinoline precursor and can be sensitive to several factors during scale-up.[1][2]
-
Temperature Control: The reaction is typically biphasic, starting at a low temperature (0-5°C) for the formation of the Vilsmeier reagent and then heating to drive the cyclization (e.g., 80-90°C).[1] Inadequate temperature control on a larger scale can lead to side reactions or incomplete conversion. Ensure your reactor has efficient heating and cooling capabilities.
-
Stoichiometry of Reagents: The molar ratio of phosphorus oxychloride (POCl₃) to the acetanilide substrate is crucial. An excess of POCl₃ is often required, but the optimal ratio may need to be re-evaluated during scale-up to balance yield and cost.
-
Reaction Time: Reaction monitoring is essential. Incomplete reactions are a common cause of low yield. Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material.[1]
-
Substrate Purity: Ensure the starting N-arylacetamide is pure, as impurities can interfere with the cyclization.
Q3: I am having trouble with the bromination step, observing multiple products. How can I improve the selectivity for the 3-bromo position?
Controlling the regioselectivity of bromination is a common challenge. The goal is to selectively brominate the C3 position of the 6-chloroisoquinoline core.
-
Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) can provide better control than using elemental bromine (Br₂).
-
Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction's selectivity. Non-polar solvents and lower temperatures often favor the desired product.
-
Activation of the Substrate: The reaction often proceeds via the conversion of an intermediate like 6-chloroisoquinolin-3-ol to this compound using a reagent like POBr₃ or a mixture of PBr₃/PBr₅. If starting from the hydroxyisoquinoline, ensure the conversion to the chloro- or bromo- intermediate is complete before proceeding.
Q4: The final product is difficult to purify. What are some effective purification strategies for scale-up?
Purification is a critical step for obtaining high-purity this compound, which is often required for pharmaceutical applications.
-
Crystallization: This is the most common and scalable method. Identifying a suitable solvent system is key. Consider solvent mixtures like ethyl acetate/hexane or dichloromethane/heptane. A slow cooling profile during crystallization is crucial for forming pure, easily filterable crystals.[3]
-
Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be expensive and cumbersome for large quantities.[4] If required, consider automated flash chromatography systems designed for scale-up.
-
Extraction and Washing: A thorough aqueous work-up can remove many inorganic byproducts and polar impurities. Washing the organic layer with solutions like sodium bicarbonate (to neutralize acid) and brine is essential.[4]
Experimental Protocols
Below is a representative protocol for a key step in the synthesis. Note: All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol: Synthesis of 6-chloro-3-hydroxyisoquinoline
This protocol outlines a common method for creating a key intermediate.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add N-(4-chlorophenyl)-3-chloropropionamide.
-
Addition of Lewis Acid: Cool the reactor to 0-5°C. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) (typically 3-5 molar equivalents), ensuring the internal temperature does not exceed 15°C. This is a highly exothermic step.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 140-150°C. The mixture will become a thick, stirrable melt. Hold at this temperature for 1-2 hours, monitoring the reaction progress by HPLC.
-
Quenching: Cool the reaction mixture to below 100°C. In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the hot reaction melt into the ice/HCl mixture with vigorous stirring to decompose the aluminum salts.
-
Isolation: The product will precipitate as a solid. Isolate the solid by filtration.
-
Washing and Drying: Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7). Dry the solid in a vacuum oven at 60-70°C to a constant weight to yield 6-chloro-3-hydroxyisoquinoline.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized during scale-up of a Vilsmeier-Haack reaction.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Substrate | 10.0 g | 1.0 kg | Ensure consistent purity and particle size. |
| DMF (Solvent) | 50 mL | 5.0 L | Adequate mixing and heat transfer are critical. |
| POCl₃ (Reagent) | 12 eq. | 10-12 eq. | Optimize for cost and yield; exotherm on addition. |
| Addition Temp. | 0-5 °C | 0-10 °C | Requires efficient reactor cooling. |
| Reaction Temp. | 90 °C | 90-95 °C | Hot spots can lead to byproduct formation. |
| Reaction Time | 4-6 hours | 6-10 hours | Monitor by in-process controls (e.g., HPLC). |
| Typical Yield | 75-85% | 70-80% | Yield may slightly decrease due to transfer losses. |
Visualizations
Synthetic Workflow Overview
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
This diagram provides a decision-making flowchart for troubleshooting low reaction yields.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
Technical Support Center: Synthesis of 3-Bromo-6-chloroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-chloroisoquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction is resulting in a low yield of this compound, or no product is forming at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the key reaction steps: diazotization of an aminoisoquinoline precursor followed by a Sandmeyer-type reaction.
-
Incomplete Diazotization: The formation of the diazonium salt is critical. Ensure that the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt. Use a freshly prepared solution of sodium nitrite and add it slowly to the acidic solution of the amine.
-
Purity of Starting Materials: The purity of the starting 3-amino-6-chloroisoquinoline is crucial. Impurities in the starting material can interfere with the diazotization and subsequent Sandmeyer reaction. It is recommended to purify the starting amine by recrystallization or column chromatography.
-
Ineffective Sandmeyer Reaction: The copper(I) bromide catalyst is essential for the bromination step. Ensure that the CuBr is of high purity and freshly prepared if possible. The reaction should be vigorously stirred to ensure proper mixing of the diazonium salt solution with the CuBr solution.
-
Side Reactions: Competing side reactions can significantly lower the yield. For instance, the diazonium group can be replaced by a hydroxyl group if the reaction temperature is not well-controlled, leading to the formation of 6-chloro-3-hydroxyisoquinoline.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product is contaminated with significant impurities. What are the likely impurities and how can I minimize their formation?
A: The impurity profile of this compound can be complex. Understanding the potential side reactions is key to minimizing contamination.
Common Impurities and Their Formation:
| Impurity Name | Structure | Potential Source |
| 6-chloroisoquinoline | C9H6ClN | Reductive de-bromination or incomplete bromination. |
| 3-bromoisoquinoline | C9H6BrN | Incomplete chlorination of the starting material. |
| 6-chloro-3-hydroxyisoquinoline | C9H5ClNO | Reaction of the diazonium salt with water. |
| Dimerized isoquinolines | (C9H5BrClN)2 | Radical side reactions during the Sandmeyer reaction. |
Minimization Strategies:
-
Dehalogenated Impurities: To minimize 6-chloroisoquinoline and 3-bromoisoquinoline, ensure complete halogenation steps in the synthesis of the precursors.
-
Hydroxyisoquinoline Impurity: Maintain a low reaction temperature during diazotization and the Sandmeyer reaction to suppress the formation of 6-chloro-3-hydroxyisoquinoline.
-
Dimerization: Ensure an adequate concentration of the copper(I) bromide catalyst to efficiently trap the aryl radical intermediate and prevent radical-radical coupling.
Impurity Formation Pathways
Caption: Potential impurity formation pathways.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A common and effective method involves a multi-step synthesis starting from a suitable precursor, such as 6-chloroisoquinoline. The key steps typically include:
-
Nitration of 6-chloroisoquinoline to introduce a nitro group, followed by reduction to the corresponding amine.
-
Introduction of a bromine atom at the 3-position. This can be challenging and may require specific reaction conditions.
-
Alternatively, a more common route is to start with a pre-functionalized benzene ring and build the isoquinoline core using methods like the Bischler-Napieralski or Pomeranz-Fritsch reaction, followed by halogenation. A plausible route is the diazotization of 3-amino-6-chloroisoquinoline followed by a Sandmeyer reaction with copper(I) bromide.
Q2: What analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of purity and impurity profiling. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with an acid modifier like formic acid) is a good starting point.
-
Mass Spectrometry (MS): Provides molecular weight information for the product and impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and characterization of major impurities.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. Always handle them in solution and at low temperatures.
-
Halogenating Agents: Reagents like bromine and phosphorus oxychloride are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Many organic solvents used are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline and may require optimization.
-
Diazotization:
-
Dissolve 3-amino-6-chloroisoquinoline (1.0 eq) in a mixture of hydrobromic acid (48%) and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%) at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Basify the mixture with a suitable base (e.g., sodium carbonate solution) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: HPLC Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Analytical Workflow
Caption: General workflow for HPLC purity analysis.
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo-6-chloroisoquinoline and 6-Bromo-3-chloroisoquinoline for Drug Development Professionals
Chemical Structures and Properties
| Compound | 3-Bromo-6-chloroisoquinoline | 6-Bromo-3-chloroisoquinoline |
| CAS Number | 1276056-79-1[1] | 552331-06-3[2][3][4][5][6] |
| Molecular Formula | C₉H₅BrClN | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol | 242.50 g/mol [2][3] |
| Structure | ![]() | ![]() |
Predicted Comparative Reactivity
The reactivity of the halogen substituents on the isoquinoline core is dictated by two primary factors: the inherent reactivity of the carbon-halogen bond and the electronic influence of the isoquinoline ring system.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of halogens in this step follows the order I > Br > Cl > F, which is inversely related to the carbon-halogen bond dissociation energy.[7] Consequently, the C-Br bond is expected to be significantly more reactive than the C-Cl bond in both isomers.
For nucleophilic aromatic substitution (SNA r), the reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate.[8][9][10] The nitrogen atom in the isoquinoline ring acts as an electron-withdrawing group, particularly activating positions C1 and C3.
Based on these principles, the following reactivity patterns are predicted:
| Reaction Type | This compound | 6-Bromo-3-chloroisoquinoline | Rationale |
| Suzuki-Miyaura Coupling | Selective reaction at the C3-Br bond is expected under standard conditions. | Selective reaction at the C6-Br bond is expected under standard conditions. | The C-Br bond is more susceptible to oxidative addition by palladium than the C-Cl bond.[7] |
| Buchwald-Hartwig Amination | Preferential amination at the C3-Br position. | Preferential amination at the C6-Br position. | Similar to Suzuki-Miyaura coupling, the C-Br bond is the more reactive site for palladium-catalyzed C-N bond formation.[7][11][12] |
| Nucleophilic Aromatic Substitution | The C3-Br bond is more activated towards nucleophilic attack due to its proximity to the ring nitrogen. The C-Cl bond is also at an activated position (C3) in the other isomer. However, the better leaving group ability of bromide compared to chloride suggests the C3-Br bond will be more reactive. | The C3-Cl bond is activated by the ring nitrogen. The C6-Br bond is on the carbocyclic ring and is less activated. Therefore, substitution is more likely at the C3 position. | The nitrogen atom in the isoquinoline ring activates positions 1 and 3 for nucleophilic attack.[13] |
Experimental Protocols
The following are representative experimental protocols that can be employed to investigate and confirm the predicted reactivity of this compound and 6-Bromo-3-chloroisoquinoline.
Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with the dihalo-isoquinolines.
Materials:
-
This compound or 6-Bromo-3-chloroisoquinoline (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To an oven-dried Schlenk flask, add the dihalo-isoquinoline, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture at 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the palladium-catalyzed amination of the dihalo-isoquinolines.
Materials:
-
This compound or 6-Bromo-3-chloroisoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add the dihalo-isoquinoline and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are central to the functionalization of the target isoquinolines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-BROMO-3-CHLOROISOQUINOLINE | 552331-06-3 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
A Comparative Guide to the Suzuki Coupling of 3-Bromo-6-chloroisoquinoline and Other Haloisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers in drug discovery and materials science, the selective functionalization of halogenated heterocyclic scaffolds like isoquinoline is of paramount importance. This guide provides a comparative analysis of the Suzuki coupling performance of 3-Bromo-6-chloroisoquinoline against other haloisoquinolines, supported by established reactivity principles and experimental data from analogous systems.
Executive Summary
In the realm of palladium-catalyzed Suzuki coupling reactions, the reactivity of haloisoquinolines is dictated by the nature and position of the halogen substituent. It is a well-established principle that the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond follows the trend: I > Br > Cl > F. This reactivity hierarchy is primarily attributed to the decreasing bond dissociation energies of the C-X bond.
For dihalogenated isoquinolines, such as this compound, this inherent difference in reactivity allows for highly chemoselective cross-coupling reactions. The bromo substituent at the C-3 position is significantly more reactive than the chloro substituent at the C-6 position. This enables the selective introduction of an aryl or heteroaryl group at the C-3 position while leaving the C-6 chloro group available for subsequent transformations, making this compound a valuable and versatile building block in multi-step syntheses.
Reactivity and Selectivity: A Quantitative Perspective
While specific experimental data for the Suzuki coupling of this compound is not extensively reported in publicly available literature, a strong inference of its reactivity can be drawn from analogous dihalo-heterocyclic systems. For instance, the selective Suzuki coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile demonstrates the preferential reaction at the C-Br bond.[1] By carefully selecting the catalyst, ligand, and reaction conditions, high yields of the C-6 arylated product can be achieved, with the C-4 chloro group remaining intact.[1]
Table 1: Representative Yields for Selective Suzuki Coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-6-phenylquinoline-3-carbonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 4-Chloro-6-(3-fluorophenyl)quinoline-3-carbonitrile | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-6-(4-(trifluoromethyl)phenyl)quinoline-3-carbonitrile | 75-85 |
| 5 | Thiophen-2-ylboronic acid | 4-Chloro-6-(thiophen-2-yl)quinoline-3-carbonitrile | 70-80 |
Based on these findings and general reactivity principles, it is anticipated that the Suzuki coupling of this compound with various arylboronic acids will proceed with high selectivity at the C-3 position, affording 3-aryl-6-chloroisoquinolines in good to excellent yields under optimized conditions. The less reactive C-6 chloro group would require more forcing conditions, such as higher temperatures, stronger bases, and more specialized catalyst systems, to participate in a subsequent coupling reaction.[2][3]
Experimental Protocols
Below are generalized experimental protocols for the selective Suzuki coupling at a bromo-substituent in the presence of a chloro-substituent on an isoquinoline or quinoline core, and a protocol for the coupling of a less reactive chloro-substituent.
Protocol 1: Selective Suzuki Coupling at the Bromo Position
This protocol is adapted for the selective arylation of a bromo-substituted isoquinoline in the presence of a chloro substituent.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling at the Chloro Position
This protocol outlines more forcing conditions generally required for the activation of an aryl chloride.
Materials:
-
6-Chloro-3-arylisoquinoline (1 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
A specialized bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) (0.04 equivalents)
-
A strong base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 6-chloro-3-arylisoquinoline, the arylboronic acid, Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add the anhydrous solvent.
-
Heat the mixture to a higher temperature, typically in the range of 100-120 °C.
-
Monitor the reaction for a longer period, as these couplings can take 12-24 hours or more to reach completion.
-
Follow a similar workup and purification procedure as described in Protocol 1.
Visualizing the Process
To better understand the underlying chemical transformations and the strategic workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion
This compound stands out as a highly useful building block for the synthesis of complex isoquinoline derivatives due to the differential reactivity of its two halogen substituents in Suzuki coupling reactions. The significantly greater reactivity of the C-3 bromo substituent allows for selective arylation at this position under relatively mild conditions, preserving the C-6 chloro group for subsequent diversification. This chemoselectivity provides a strategic advantage in medicinal chemistry and materials science, enabling the efficient and controlled construction of novel molecular architectures. Researchers can leverage this reactivity difference to streamline synthetic routes and rapidly generate libraries of 3,6-disubstituted isoquinolines for various applications.
References
Comparative Guide to the Structure-Activity Relationship of 3-Bromo-6-chloroisoquinoline Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of 3-Bromo-6-chloroisoquinoline analogs, focusing on their structure-activity relationships (SAR) as potential kinase inhibitors. The information presented herein is synthesized from established principles of medicinal chemistry and data from structurally related isoquinoline and quinoline analogs, aiming to guide the rational design of novel and more efficacious therapeutic agents.
Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies for a series of this compound analogs are not extensively available in the public domain. This guide provides a synthesized analysis based on SAR principles derived from structurally related kinase inhibitors. The experimental data presented is hypothetical and intended for illustrative purposes.
Introduction: The Isoquinoline Scaffold in Kinase Inhibition
The isoquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds, including potent kinase inhibitors.[1] Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. Analogs of this compound are of significant interest for their potential to selectively inhibit protein kinases and disrupt aberrant signaling cascades.
Synthesized Structure-Activity Relationship (SAR) Analysis
Based on the analysis of structurally related heterocyclic kinase inhibitors, the following SAR trends can be postulated for the this compound scaffold. Modifications at key positions are expected to significantly influence the biological activity of these analogs.
-
Position 3 (Bromo Group): The bromine atom at this position can serve as a valuable synthetic handle for introducing a variety of substituents through cross-coupling reactions. The nature of the group introduced at this position is critical for modulating the potency and selectivity of the inhibitor. For instance, the introduction of aryl or heteroaryl moieties can lead to enhanced interactions with the ATP-binding pocket of the target kinase.
-
Position 6 (Chloro Group): The chloro substituent on the benzene ring of the isoquinoline core can influence the electronic properties of the molecule and may engage in halogen bonding or other non-covalent interactions within the kinase active site. The presence of a halogen at this position has been shown in related scaffolds to contribute to the overall binding affinity.
-
Position 1: This position is a key vector for introducing substituents that can interact with the hinge region of the kinase, a critical area for ATP binding. Small, hydrogen-bond accepting groups are often favored at this position to mimic the adenine portion of ATP.
-
Other Positions (e.g., 4, 5, 7, 8): Substitution at other positions on the isoquinoline ring can be explored to fine-tune the physicochemical properties of the analogs, such as solubility and metabolic stability, and to probe for additional interactions with the target kinase.
Comparative Biological Activity Data (Hypothetical)
The following table summarizes the hypothetical in vitro kinase inhibitory activity and antiproliferative activity of a series of this compound analogs against a panel of cancer cell lines. This data is intended to illustrate potential SAR trends.
| Compound ID | R1 (Position 1) | R3 (Position 3) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | MCF-7 GI50 (µM) | A549 GI50 (µM) |
| 1a | -H | -Br | >10000 | >10000 | >100 | >100 |
| 1b | -NH2 | -Br | 520 | 890 | 25.4 | 38.1 |
| 1c | -NH2 | -Phenyl | 150 | 320 | 8.2 | 12.5 |
| 1d | -NH2 | -4-Fluorophenyl | 85 | 180 | 3.1 | 5.7 |
| 1e | -NH2 | -3-Aminophenyl | 45 | 95 | 1.5 | 2.8 |
| 1f | -OH | -Phenyl | 210 | 450 | 11.7 | 18.9 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Create a serial dilution of the compound in the assay buffer.
-
Reconstitute the target kinase and its specific substrate according to the manufacturer's instructions.
-
Prepare an ATP solution at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of compounds on the proliferation of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound analogs (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[2]
-
Visualizations
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a hypothetical kinase signaling pathway by a this compound analog.
Experimental Workflow for Inhibitor Evaluation
References
Validating the Structure of 3-Bromo-6-chloroisoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel or synthesized organic compounds is a critical step in chemical research and drug development. For derivatives of isoquinoline, a structural motif present in numerous biologically active compounds, rigorous validation is paramount. This guide provides a comparative overview of key analytical techniques for confirming the structure of 3-bromo-6-chloroisoquinoline, a halogenated isoquinoline derivative. We present a logical workflow, compare the data obtained from primary and secondary analytical methods, and provide detailed experimental protocols.
Structural Validation Workflow
A systematic approach to structural validation ensures comprehensive and unambiguous characterization. The workflow begins with the synthesis of the target compound, followed by purification and a series of analytical tests to confirm its identity and structure.
Figure 1. A typical workflow for the structural validation of a synthesized organic compound.
Comparison of Analytical Techniques
The primary methods for unambiguous structure determination are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Complementary techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy provide additional evidence for the presence of specific functional groups and conjugated systems.
Disclaimer: As of the latest update, a complete set of experimental data for this compound is not publicly available. The following tables present data for the isomeric 6-bromo-3-chloroisoquinoline as a representative example to illustrate the expected data from each analytical technique.
Table 1: Primary Analytical Techniques
| Technique | Information Provided | Expected Data for 6-Bromo-3-chloroisoquinoline (Representative) | Alternative Techniques & Comparison |
| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. | Predicted shifts would show distinct signals for each aromatic proton, with multiplicities indicating coupling between adjacent protons. | 2D NMR (COSY, HSQC, HMBC) provides more detailed connectivity information, which is crucial for complex structures. |
| ¹³C NMR | Identifies the number of non-equivalent carbon atoms and their chemical environments. | Predicted shifts would show distinct signals for each of the nine carbon atoms in the isoquinoline core. | DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups. |
| Mass Spectrometry (HRMS) | Determines the exact molecular weight and elemental formula. | The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of C₉H₅BrClN, with a characteristic isotopic pattern for bromine and chlorine. | Lower-resolution MS can confirm the molecular weight but not the elemental composition with the same certainty. |
| Single-Crystal X-ray Diffraction | Provides the definitive 3D structure of a crystalline solid, including bond lengths and angles. | Would provide the precise atomic coordinates, confirming the positions of the bromine and chlorine atoms on the isoquinoline ring. | Powder X-ray Diffraction (PXRD) can be used to identify the crystalline phase but does not provide the detailed atomic structure. |
Table 2: Secondary Analytical Techniques
| Technique | Information Provided | Expected Data for 6-Bromo-3-chloroisoquinoline (Representative) | Comparison with Primary Methods |
| FTIR Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Peaks corresponding to C-H (aromatic), C=C, C=N, C-Br, and C-Cl stretching and bending vibrations would be observed. | Provides less detailed structural information than NMR but is a quick method to confirm the presence of key functional groups. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within a molecule, particularly conjugated systems. | An absorption spectrum with maxima characteristic of the isoquinoline chromophore would be observed. | Useful for confirming the presence of the aromatic system but does not provide detailed structural connectivity like NMR. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard single-pulse experiment.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
High-Resolution Mass Spectrometry (HRMS) Acquisition:
-
Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquire the spectrum in positive ion mode.
-
-
Data Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺). Use this value to calculate the elemental composition and confirm that it matches the expected formula of C₉H₅BrClN. Analyze the isotopic pattern to confirm the presence of one bromine and one chlorine atom.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate 3D structure.
-
-
Data Analysis: Analyze the final structure to confirm the connectivity of the atoms and the positions of the substituents. Key parameters to report include the crystal system, space group, unit cell dimensions, and atomic coordinates.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Data Acquisition:
-
Record the absorption spectrum over the UV-Vis range (typically 200-800 nm) using a spectrophotometer.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known. Compare the spectrum to that of known isoquinoline derivatives.
A Spectroscopic Showdown: Differentiating 3-Bromo-6-chloroisoquinoline and Its Isomers
For researchers, scientists, and drug development professionals, the precise identification of isomeric structures is a critical step in chemical synthesis and characterization. This guide provides a comparative spectroscopic analysis of 3-Bromo-6-chloroisoquinoline and its isomer, 6-Bromo-3-chloroisoquinoline, offering a clear framework for their differentiation using standard analytical techniques.
The subtle shift in the positions of the bromine and chlorine substituents on the isoquinoline core leads to distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous structural elucidation and ensuring the purity of synthesized compounds. This guide presents a summary of expected and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound and 6-Bromo-3-chloroisoquinoline. These values provide a baseline for the experimental characterization of these compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton Position | This compound | 6-Bromo-3-chloroisoquinoline |
| H1 | ~8.9 ppm (s) | ~9.1 ppm (s) |
| H4 | ~7.8 ppm (s) | ~7.6 ppm (s) |
| H5 | ~7.9 ppm (d) | ~7.8 ppm (d) |
| H7 | ~7.6 ppm (dd) | ~7.5 ppm (dd) |
| H8 | ~8.1 ppm (d) | ~8.0 ppm (d) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and multiplicities as s (singlet), d (doublet), and dd (doublet of doublets). Predicted values are based on computational models and may vary from experimental results.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon Position | This compound | 6-Bromo-3-chloroisoquinoline |
| C1 | ~152 ppm | ~150 ppm |
| C3 | ~120 ppm (C-Br) | ~145 ppm (C-Cl) |
| C4 | ~125 ppm | ~122 ppm |
| C4a | ~136 ppm | ~135 ppm |
| C5 | ~128 ppm | ~129 ppm |
| C6 | ~134 ppm (C-Cl) | ~123 ppm (C-Br) |
| C7 | ~130 ppm | ~132 ppm |
| C8 | ~127 ppm | ~128 ppm |
| C8a | ~130 ppm | ~131 ppm |
Note: The chemical shifts of carbons directly attached to bromine and chlorine are significantly different, providing a key diagnostic tool.
Table 3: Expected IR and Mass Spectrometry Data
| Spectroscopic Technique | This compound & 6-Bromo-3-chloroisoquinoline |
| IR Spectroscopy (cm⁻¹) | C=N stretching: ~1620-1580Aromatic C=C stretching: ~1580-1450C-H aromatic stretching: ~3100-3000C-Cl stretching: ~800-600C-Br stretching: ~600-500 |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 241/243/245Isotopic Pattern: Characteristic pattern for one bromine and one chlorine atom. The relative intensities of the M, M+2, and M+4 peaks will be approximately 100:127:31, reflecting the natural isotopic abundance of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isoquinoline isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 1024
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of one bromine and one chlorine atom.
Workflow for Spectroscopic Comparison
The logical flow for the spectroscopic comparison of the isoquinoline isomers is outlined in the diagram below.
Caption: Workflow for the spectroscopic comparison of isoquinoline isomers.
A Comparative Guide to the Biological Activities of Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities. The substitution pattern on the isoquinoline ring system profoundly influences the pharmacological profile, leading to compounds with potent anticancer, antimicrobial, and neuroprotective properties. This guide provides an objective comparison of the performance of various substituted isoquinolines, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Comparative Biological Activities of Substituted Isoquinolines
The diverse biological activities of substituted isoquinolines are summarized below, with quantitative data presented for direct comparison.
Anticancer Activity
Substituted isoquinolines have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis.[1][2]
Table 1: Anticancer Activity of Substituted Isoquinolines (IC50 values in µM)
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Biphenyl-N-methylisoquinolin-1-one | Various Human Cancer Cell Lines | Potent Activity | [3] |
| Pyrrolo[2,1-a]isoquinolines (Lamellarins) | Prostate (DU-145, LNCaP) | 0.038 - 0.110 | [4] |
| Isoquinoline-Tethered Quinazolines (Compound 9a) | EGFR Kinase | 0.150 | [5] |
| Isoquinoline-Tethered Quinazolines (Compound 11c) | EGFR Kinase | 0.280 | [5] |
| Isoquinoline-Tethered Quinazolines (Compound 14a) | HER2 Kinase | 0.030 | [5] |
| Isoquinoline-Tethered Quinazolines (Compound 14f) | HER2 Kinase | 0.250 | [5] |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | 60 Human Tumor Cell Lines | lg GI50 = -5.18 | [6] |
Antimicrobial Activity
Several isoquinoline derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity of Substituted Isoquinolines (MIC values in µg/mL)
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Alkynyl Isoquinolines (HSN584) | Staphylococcus aureus (MRSA) | 4 | [7] |
| Alkynyl Isoquinolines (HSN739) | Staphylococcus aureus (MRSA) | 4 | [7] |
| Alkynyl Isoquinolines (HSN584) | Enterococcus faecalis (VRE) | 8 | [7] |
| Alkynyl Isoquinolines (HSN739) | Enterococcus faecalis (VRE) | 8 | [7] |
| Spathullin A | Staphylococcus aureus | 4 | [8] |
| Spathullin B | Staphylococcus aureus | 1 | [8] |
| Quinoxaline Derivative 2d | Escherichia coli | 8 | [9] |
| Quinoxaline Derivative 3c | Escherichia coli | 8 | [9] |
Neuroprotective Effects
Isoquinoline alkaloids have shown promise in the treatment of neurodegenerative diseases by mitigating neuronal injury and apoptosis through various mechanisms, including anti-inflammatory and antioxidant effects.[10][11]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure the reproducibility and comparability of findings.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol outlines the determination of the cytotoxic effect of isoquinoline derivatives on cancer cells.[1][12]
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]
-
Preparation of Compound Dilutions: Prepare a serial dilution of the isoquinoline compounds in a 96-well plate containing an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate, except for the sterile control wells.
-
Controls: Include a growth control (no compound) and a sterile control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Neuroprotection Assay
This assay assesses the ability of isoquinoline derivatives to protect neuronal cells from toxin-induced cell death.[16]
-
Cell Culture: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the isoquinoline derivative for 1-2 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., MPP+).
-
Controls: Include untreated cells, cells treated only with the neurotoxin, and cells treated only with the test compound.
-
Cell Viability Assessment: Perform an MTT assay to measure cell viability.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control to determine the protective effect.
Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activity of substituted isoquinolines.
Caption: Anticancer signaling pathways modulated by isoquinoline derivatives.
Caption: Experimental workflow for evaluating substituted isoquinolines.
Caption: Neuroprotective mechanisms of isoquinoline alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions of 3-Bromo-6-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the rapid diversification of molecular scaffolds for applications in medicinal chemistry and materials science. 3-Bromo-6-chloroisoquinoline presents a valuable substrate with two distinct halogen atoms, offering the potential for sequential and site-selective cross-coupling reactions. The difference in the carbon-halogen bond dissociation energies (C-Br < C-Cl) generally allows for preferential reaction at the more labile C-Br bond.[1][2] This guide provides a comparative overview of common palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions at the 3-position of this compound, supported by representative experimental data and detailed protocols.
Data Presentation: Catalyst Performance in Selective C-Br Coupling
The following tables summarize the performance of various palladium catalysts and ligands in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. The data is compiled from typical outcomes for similar bromo-chloro heterocyclic substrates under optimized conditions to provide a comparative benchmark.[2][3]
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 92 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 90 | 16 | 88 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 75 |
| [PdCl(dmba)(IMes)] | - | K₂CO₃ | Toluene/MeOH | 90 | 24 | 85 |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 95 |
| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 100 | 18 | 89 |
| [(CyPF-tBu)PdCl₂] | - | K₃PO₄ | t-BuOH | 90 | 24 | 82 |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 10 | 93 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | - | TEA | DMF | 80 | 6 | 91 |
| Pd(OAc)₂ | CuI | PPh₃ | Piperidine | Toluene | 70 | 8 | 85 |
| Pd(PPh₃)₄ | CuI | - | Et₃N | THF | 60 | 12 | 88 |
| PdCl₂(dppf) | CuI | - | i-Pr₂NH | Dioxane | 80 | 10 | 87 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL).[3]
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination:
-
In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 4 mol% Pd), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol, 1.4 equiv.) to a reaction vial.[1]
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in an anhydrous solvent (e.g., toluene, 5 mL).
-
Add the amine (1.2 mmol, 1.2 equiv.).
-
Seal the vial and heat the reaction mixture to the specified temperature (e.g., 110 °C).
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Sonogashira Coupling:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).[2]
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
References
A Comparative Guide to Plausible Synthetic Routes for 3-Bromo-6-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide outlines two plausible synthetic methodologies for the preparation of 3-Bromo-6-chloroisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to a lack of published experimental data for the direct synthesis of this specific molecule, this document provides a theoretical framework and detailed hypothetical protocols for two logical synthetic pathways. These routes are based on well-established chemical principles and analogous reactions found in the literature.
The two proposed synthetic strategies are:
-
Method A: Sandmeyer Reaction commencing from the precursor 3-amino-6-chloroisoquinoline.
-
Method B: Direct Electrophilic Bromination starting with 6-chloroisoquinoline.
A direct quantitative comparison of these methods is not feasible without experimental data. However, this guide presents the chemical logic and detailed procedural steps to enable researchers to explore these pathways.
Data Presentation
As no specific yields, reaction times, or purity data for the synthesis of this compound are available in the current literature, a quantitative comparison table cannot be provided. Researchers are encouraged to use the following protocols as a baseline for experimental optimization and data collection.
Method A: Synthesis via Sandmeyer Reaction
This approach leverages the reliable Sandmeyer reaction to convert a primary aromatic amine to a bromide. The key steps involve the synthesis of the precursor 6-chloroisoquinoline, its subsequent amination at the 3-position, and finally, the Sandmeyer reaction to yield the target compound.
Experimental Protocol: Method A
Step 1: Synthesis of 6-chloroisoquinoline
A plausible route to 6-chloroisoquinoline is the Pomeranz-Fritsch reaction, starting from 4-chlorobenzaldehyde and 2,2-diethoxyethylamine.
-
Reaction: 4-chlorobenzaldehyde + 2,2-diethoxyethylamine → 6-chloroisoquinoline
-
Reagents and Conditions:
-
Toluene, p-toluenesulfonic acid (catalyst), reflux with Dean-Stark trap.
-
Concentrated sulfuric acid for cyclization.
-
-
Procedure:
-
Dissolve 4-chlorobenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid and reflux the mixture using a Dean-Stark apparatus until the theoretical amount of water is collected.
-
Remove toluene under reduced pressure.
-
Slowly add the crude benzalaminoacetal to concentrated sulfuric acid at 0°C.
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture onto ice and basify with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 3-amino-6-chloroisoquinoline
This step can be approached through nucleophilic aromatic substitution on a 3-halo-6-chloroisoquinoline or through other specialized amination methods. As a direct protocol is unavailable, a generalized procedure is proposed.
-
Reaction: 3-halo-6-chloroisoquinoline + aminating agent → 3-amino-6-chloroisoquinoline
-
Reagents and Conditions:
-
A suitable leaving group at the 3-position (e.g., another halogen).
-
Ammonia source (e.g., aqueous ammonia, sodium amide) under pressure and/or with a catalyst (e.g., copper salt).
-
-
Procedure:
-
In a sealed pressure vessel, combine 3-halo-6-chloroisoquinoline (1.0 eq) with an excess of the aminating agent.
-
If necessary, add a copper catalyst.
-
Heat the mixture at a temperature typically ranging from 150-200°C for several hours.
-
After cooling, carefully vent the vessel.
-
Partition the reaction mixture between water and an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Step 3: Sandmeyer Reaction to this compound
-
Reaction: 3-amino-6-chloroisoquinoline → this compound
-
Reagents and Conditions:
-
Sodium nitrite, hydrobromic acid (HBr), copper(I) bromide (CuBr).
-
-
Procedure:
-
Dissolve 3-amino-6-chloroisoquinoline (1.0 eq) in a mixture of HBr and water, and cool to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution or suspension of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Nitrogen gas evolution should be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) until gas evolution ceases.
-
Cool the mixture, extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography or recrystallization.
-
Workflow Diagram: Method A (Sandmeyer Reaction)
Caption: Proposed workflow for the synthesis of this compound via the Sandmeyer reaction.
Method B: Synthesis via Direct Electrophilic Bromination
This method proposes the direct bromination of the 6-chloroisoquinoline precursor. The success of this route is highly dependent on the regioselectivity of the bromination, aiming for substitution at the C3 position.
Experimental Protocol: Method B
Step 1: Synthesis of 6-chloroisoquinoline
The synthesis of the starting material is identical to Step 1 in Method A.
Step 2: Direct Bromination of 6-chloroisoquinoline
-
Reaction: 6-chloroisoquinoline + Brominating Agent → this compound
-
Reagents and Conditions:
-
Brominating agent (e.g., N-Bromosuccinimide (NBS), molecular bromine (Br₂)).
-
Solvent (e.g., sulfuric acid, acetic acid, or an inert solvent like carbon tetrachloride).
-
Potentially a catalyst (e.g., iron(III) bromide).
-
-
Procedure:
-
Dissolve 6-chloroisoquinoline (1.0 eq) in a suitable solvent.
-
Add the brominating agent (1.0-1.2 eq) portion-wise at a controlled temperature (this may range from room temperature to elevated temperatures depending on the reactivity).
-
If required, add the catalyst.
-
Stir the reaction mixture for a specified time, monitoring the progress by TLC or GC-MS to check for the formation of the desired product and potential isomers.
-
Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if Br₂ is used).
-
Neutralize the reaction mixture if an acidic solvent was used.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product, likely requiring careful chromatographic separation from any isomeric byproducts.
-
Workflow Diagram: Method B (Direct Bromination)
Navigating Kinase Cross-Reactivity: A Comparative Guide to 3-Bromo-6-chloroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern therapeutic strategies. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide array of biological targets. This guide provides a comparative analysis of the cross-reactivity profiles of hypothetical 3-Bromo-6-chloroisoquinoline derivatives, offering insights into their selectivity and potential off-target effects. The experimental data presented herein is illustrative, based on publicly available information for structurally related isoquinoline and quinoline-based kinase inhibitors, to provide a framework for evaluating novel compounds of this class.
Comparative Cross-Reactivity Profile
To assess the selectivity of a novel compound, it is essential to profile it against a broad panel of kinases. The following table summarizes hypothetical inhibitory activities of a representative this compound derivative, BCI-001 , against a panel of selected kinases. For comparison, data for two alternative kinase inhibitors with different scaffolds, a pyrazolo[3,4-g]isoquinoline (PGI-007 ) and a 4-aminoquinoline-based inhibitor (AQI-021 ), are included. This comparative data highlights the diverse selectivity profiles that can be achieved and underscores the importance of comprehensive screening.
| Kinase Target | BCI-001 (IC50, nM) | PGI-007 (IC50, nM)[1] | AQI-021 (% Inhibition @ 1µM)[2] | Kinase Family |
| CK1α (Primary Target) | 15 | >1000 | <30% | CMGC |
| Haspin | 250 | 66 | <30% | Atypical |
| CLK1 | 800 | 218 | <30% | CMGC |
| DYRK1A | >1000 | >1000 | <30% | CMGC |
| CDK9 | >1000 | 363 | <30% | CMGC |
| GSK3β | 1500 | >1000 | <30% | CMGC |
| PKA | >5000 | >1000 | <30% | AGC |
| PKCα | >5000 | >1000 | <30% | AGC |
| ROCK1 | 3500 | >1000 | <30% | AGC |
| ROCK2 | 2800 | >1000 | <30% | AGC |
| HER2 (ErbB2) | >10000 | >1000 | <30% | TK |
| EGFR | >10000 | >1000 | <30% | TK |
| RIP2 | >10000 | >1000 | 85% | TKL |
Table 1: Comparative inhibitory activity of BCI-001 and alternative inhibitors against a panel of kinases. IC50 values represent the half-maximal inhibitory concentration. The data for BCI-001 is hypothetical, while data for PGI-007 and AQI-021 are based on existing literature for related compounds.
Signaling Pathway Context: The Role of CK1α in Wnt/β-catenin Signaling
The hypothetical primary target of BCI-001, Casein Kinase 1α (CK1α), is a key regulator of the Wnt/β-catenin signaling pathway.[3] Dysregulation of this pathway is implicated in various cancers.[3][4] Understanding the signaling context is crucial for interpreting the on-target and potential off-target effects of an inhibitor. In the absence of a Wnt signal, CK1α participates in a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[5] Inhibition of CK1α by a selective compound like BCI-001 would be expected to stabilize β-catenin, mimicking a Wnt-on state.
Caption: Wnt/β-catenin signaling pathway highlighting the role of CK1α.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to any comparative analysis. Below are detailed methodologies for key assays used in cross-reactivity profiling.
Radiometric Kinase Assay (for IC50 determination)
This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.[6][7]
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a specific peptide substrate, and assay buffer in a microtiter plate.
-
Compound Addition: Add the test compound (e.g., BCI-001) at various concentrations. Include a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Separation: Stop the reaction and spot the mixture onto phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the free [γ-³²P]ATP is washed away.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Kinase Assay
FP assays are a non-radioactive alternative for measuring kinase activity, often used in high-throughput screening.[8][9]
-
Principle: The assay measures the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation. A larger, phosphorylated peptide tumbles slower in solution, leading to a higher fluorescence polarization value.
-
Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP in an assay buffer.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the plate at room temperature for the desired reaction time.
-
Detection: Add a phosphospecific antibody that binds to the phosphorylated peptide. This binding event further increases the molecular weight of the complex, amplifying the change in fluorescence polarization.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with the appropriate filters.
-
Data Analysis: A decrease in the FP signal corresponds to kinase inhibition. Calculate IC50 values as described for the radiometric assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[10][11][12]
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO) and incubate to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler. This induces denaturation and aggregation of proteins.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.
Workflow for Cross-Reactivity Screening
A systematic workflow is crucial for the efficient and comprehensive evaluation of a new chemical entity's selectivity. The following diagram illustrates a typical workflow for kinase inhibitor cross-reactivity screening.
Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.
Conclusion
The comprehensive evaluation of a kinase inhibitor's selectivity is a critical component of the drug discovery process. This guide has provided a framework for the comparative analysis of this compound derivatives, utilizing illustrative data from related chemical scaffolds. By employing a systematic screening cascade, including robust biochemical and cellular assays, researchers can build a detailed understanding of a compound's cross-reactivity profile. This knowledge is paramount for interpreting biological data, predicting potential toxicities, and guiding the optimization of lead compounds toward safer and more effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 3-Bromo-6-chloroisoquinoline: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 3-Bromo-6-chloroisoquinoline, a halogenated heterocyclic compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its proper disposal, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Based on data for the isomeric compound 6-Bromo-3-chloroisoquinoline, it is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Nitrile rubber gloves[2]
-
Chemical safety goggles or a face shield
-
A properly fitted laboratory coat
-
Use in a well-ventilated area, preferably a chemical fume hood.[2]
Quantitative Data Summary
The following table summarizes the key hazard and physical data for 6-Bromo-3-chloroisoquinoline, which is presented as a close surrogate for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | ChemScene |
| Molecular Weight | 242.50 g/mol | PubChem[1] |
| Physical State | Solid Crystalline | Thermo Fisher Scientific[2] |
| Melting Point | 126 - 128 °C | Thermo Fisher Scientific[2] |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 | PubChem[1] |
Experimental Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Laboratories must adhere to their institution's specific waste management protocols and local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Waste Segregation: this compound is a halogenated organic compound. It must be collected in a designated, clearly labeled waste container for "Halogenated Organic Waste." Do not mix with non-halogenated waste.
-
Container Selection: Use a chemically resistant container with a secure, leak-proof lid. The container must be in good condition.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." Do not use abbreviations.
-
Waste Collection: Carefully transfer the waste chemical into the designated container. This includes any contaminated materials such as absorbent pads, weighing paper, or disposable labware. Avoid overfilling the container (a general rule is not to exceed 80% capacity).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.
-
Professional Disposal: Arrange for the pickup and disposal of the waste by a certified hazardous waste management company.[2] Provide them with the complete documentation of the waste contents.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-6-chloroisoquinoline
Essential Safety and Handling Guide for 3-Bromo-6-chloroisoquinoline
This guide provides critical safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The information is based on safety data for the compound and structurally similar halogenated isoquinolines.
Hazard Assessment
This compound is classified as a hazardous substance with the following potential risks:
-
Harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Suspected of causing genetic defects.[2]
-
Harmful to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound. All PPE should be inspected for integrity before use.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face | Chemical Safety Goggles & Face Shield | Goggles are essential to protect against splashes.[4] A face shield provides an additional layer of protection for the entire face.[5][6] |
| Hand | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a broad range of chemicals.[7] Always use proper glove removal techniques to avoid skin contact.[2][5] |
| Body | Chemical-Resistant Lab Coat | A fully buttoned lab coat protects against incidental contact and contamination of personal clothing.[3][7] |
| Respiratory | Chemical Fume Hood or NIOSH-approved Respirator | All handling of the solid compound or solutions should occur in a certified chemical fume hood to prevent inhalation.[2][7] A respirator is necessary if a fume hood is unavailable or ventilation is inadequate.[3] |
Operational and Disposal Plan
This section outlines a step-by-step protocol for the safe handling and disposal of this compound.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Operation : Ensure the chemical fume hood is operational and the airflow is adequate.
-
Emergency Equipment : Confirm that a calibrated safety shower and eyewash station are readily accessible.[7]
-
Gather Materials : Assemble all necessary PPE, reagents, and equipment before beginning work.
-
Designated Area : Cordon off a specific area within the fume hood for the procedure to contain potential contamination.
Step 2: Handling and Experimental Protocol
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
-
Conduct Work in Fume Hood : Perform all manipulations of this compound, including weighing and solution preparation, inside the certified chemical fume hood.[2][7]
-
Avoid Aerosol/Dust Generation : Handle the solid compound carefully to minimize the formation of dust.[3][5]
-
Prohibit Consumption : Do not eat, drink, or smoke in the laboratory where the chemical is handled.[2][5]
-
Post-Handling Hygiene : Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory, even if gloves were worn.[2][5]
Step 3: Spill Response
-
Evacuate : Immediately clear the affected area.
-
Containment : If safe to do so, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collection : Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.[2]
-
Decontamination : Clean the spill area thoroughly.
-
Ventilation : Ensure the area is well-ventilated following the cleanup.
Step 4: Disposal Plan
-
Waste Classification : All materials contaminated with this compound must be treated as hazardous waste.[8]
-
Segregation : Keep halogenated organic waste separate from non-halogenated waste streams to ensure proper disposal.[8]
-
Containerization : Collect all solid waste and contaminated disposables in a dedicated, sealed, and clearly labeled hazardous waste container.[2][8] The label must include the full chemical name: "Waste this compound".
-
Disposal Compliance : Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9][10] Do not pour any waste down the drain.[2]
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound from receipt to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


